Antibacterial agent 39
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H10N5NaO7S |
|---|---|
Molecular Weight |
355.26 g/mol |
IUPAC Name |
sodium [(2S,5R)-2-(5-carbamoyl-1,3,4-oxadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H11N5O7S.Na/c10-6(15)8-12-11-7(20-8)5-2-1-4-3-13(5)9(16)14(4)21-22(17,18)19;/h4-5H,1-3H2,(H2,10,15)(H,17,18,19);/q;+1/p-1/t4-,5+;/m1./s1 |
InChI Key |
UYCQRZNBTGYLCH-JBUOLDKXSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(=O)N.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(=O)N.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of Teixobactin: A Paradigm Shift in Antibacterial Drug Discovery
An In-depth Technical Guide on the Mechanism of Action of a Novel Antibiotic
Executive Summary
The relentless rise of antibiotic-resistant bacteria poses a formidable threat to global health. In this challenging landscape, the discovery of Teixobactin, a novel cyclic depsipeptide antibiotic, represents a significant breakthrough. Isolated from the previously unculturable soil bacterium Eleftheria terrae, Teixobactin exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] What sets Teixobactin apart is its unique dual mechanism of action that targets fundamental and highly conserved components of the bacterial cell wall, leading to a remarkably low propensity for resistance development.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of Teixobactin, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to elucidate them.
Core Mechanism of Action: A Two-Pronged Assault
Teixobactin employs a sophisticated dual-pronged strategy to kill bacteria, targeting both the synthesis of the cell wall and the integrity of the cell membrane. This multifaceted approach is central to its high efficacy and the absence of detectable resistance in laboratory studies.[4]
Inhibition of Cell Wall Synthesis
The primary mechanism of Teixobactin involves the inhibition of peptidoglycan and teichoic acid synthesis, essential processes for the structural integrity of the bacterial cell wall. It achieves this by binding to two critical lipid-linked precursors:
-
Lipid II: A precursor to peptidoglycan, the primary component of the bacterial cell wall.[2][3][5]
-
Lipid III: A precursor to wall teichoic acid, another crucial component of the Gram-positive cell envelope.[3][5]
Teixobactin's interaction with these precursors is highly specific, targeting a conserved pyrophosphate-sugar moiety.[4] This binding sequesters Lipid II and Lipid III, preventing their incorporation into the growing cell wall and ultimately leading to cell lysis.[5]
Disruption of Cell Membrane Integrity
Beyond inhibiting cell wall synthesis, Teixobactin actively disrupts the bacterial cell membrane. Upon binding to Lipid II, Teixobactin molecules self-assemble into supramolecular fibrillar structures.[4] These assemblies create pores in the cell membrane, leading to ion leakage, depolarization of the membrane potential, and ultimately, cell death.[6] This membrane disruption is a consequence of the supramolecular structures displacing phospholipids (B1166683) and thinning the membrane.[4] A key advantage of this mechanism is its specificity; Teixobactin only damages membranes containing Lipid II, which is absent in eukaryotic cells, thus avoiding toxicity to human cells.[4]
References
- 1. news-medical.net [news-medical.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Teixobactin kills bacteria by a two-pronged attack on the cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualizing Teixobactin Supramolecular Assemblies and Cell Wall Damage in B. Subtilis Using CryoEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of Antibacterial Agent 39
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific synthesis and characterization data for the molecule designated "Antibacterial agent 39" (also referred to as Compound 8i) is detailed in the publication: Tian L, et al., Kidney Targeting Smart Antibiotic Discovery: Multimechanism Pleuromutilins for Pyelonephritis Therapy. J Med Chem. 2025 Feb 13;68(3):3335-3355. As the full text of this primary source is not publicly available at the time of this writing, this guide provides a representative, generalized protocol for the synthesis of a C-14 modified pleuromutilin (B8085454) derivative, along with standard characterization and experimental methodologies common for this class of antibiotics. The quantitative data presented is illustrative.
Introduction
This compound is a semi-synthetic derivative of the natural product pleuromutilin. Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Modifications at the C-14 position of the pleuromutilin core have been a key strategy in the development of new derivatives with enhanced antibacterial activity and improved pharmacokinetic properties.[3] This guide outlines a general approach to the synthesis, characterization, and evaluation of such a pleuromutilin analog.
Synthesis of a C-14 Modified Pleuromutilin Derivative (Representative Protocol)
The synthesis of C-14 modified pleuromutilin derivatives typically involves a two-step process starting from pleuromutilin. The first step is the activation of the primary hydroxyl group at C-22, usually by tosylation. This is followed by a nucleophilic substitution at C-22 with a suitable thiol or amine to introduce the desired side chain.
Step 1: Synthesis of 22-O-Tosylpleuromutilin
A solution of pleuromutilin, p-toluenesulfonyl chloride, and a suitable base such as 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) is stirred at a low temperature (e.g., 0 °C) for several hours.[3] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 2: Synthesis of the Final C-14 Modified Derivative
The 22-O-tosylpleuromutilin intermediate is then reacted with a nucleophile, such as a thiol or an amine, in the presence of a base (e.g., diisopropylethylamine - DIPEA) and a catalyst like potassium iodide (KI) in an appropriate solvent (e.g., anhydrous acetonitrile (B52724) - MeCN).[3] The reaction mixture is typically heated under reflux. After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to yield the final C-14 modified pleuromutilin derivative.
Characterization
The structural confirmation and purity of the synthesized compound are determined using standard analytical techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure of the compound. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and molecular weight of the synthesized compound. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
Quantitative Data Summary
The antibacterial activity of the synthesized compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The following table provides an illustrative example of such data.
| Bacterial Strain | Type | Illustrative MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.125 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 |
| Haemophilus influenzae (ATCC 49247) | Gram-negative | 4 |
Experimental Protocols
5.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A few colonies of the test bacterium are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing the appropriate broth.[5]
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[5]
5.2. Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following the MIC determination, an aliquot from the wells showing no visible growth is plated onto an antibiotic-free agar (B569324) medium.[7]
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]
Visualization of Mechanism of Action
Pleuromutilin and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[8][9] This binding prevents the proper positioning of transfer RNA (tRNA) and inhibits peptide bond formation.
Caption: Mechanism of action of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 5. emerypharma.com [emerypharma.com]
- 6. protocols.io [protocols.io]
- 7. microchemlab.com [microchemlab.com]
- 8. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectrum of Activity of Antibacterial Agent "39": A Technical Guide
This technical guide provides an in-depth analysis of the spectrum of activity for two distinct antimicrobial agents that can be identified as "Antibacterial Agent 39": the porcine cathelicidin-derived antimicrobial peptide PR-39 , and a novel pleuromutilin (B8085454) derivative, "Antibacterial agent-39 (Compound 8i)" . This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antibacterial efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Section 1: PR-39 - A Proline-Arginine-Rich Antimicrobial Peptide
PR-39 is a 39-amino-acid peptide, rich in proline and arginine, originally isolated from porcine small intestine.[1] It plays a role in the innate immune system and exhibits a notable spectrum of activity, primarily against Gram-negative bacteria.
Spectrum of Activity
The antibacterial efficacy of PR-39 has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following table summarizes the activity of PR-39 and its truncated, more potent analogue, PR-26, against a panel of bacterial strains.[2]
| Bacterial Strain | Type | PR-39 MIC (µM) | PR-26 MIC (µM) | PR-39 MBC (µM) | PR-26 MBC (µM) |
| Escherichia coli ATCC 25922 | Gram-negative | 4 | 1 | 8 | 2 |
| Escherichia coli K88 | Gram-negative | 4 | 2 | 8 | 4 |
| Salmonella typhimurium | Gram-negative | 4 | 2 | 8 | 4 |
| Salmonella choleraesuis | Gram-negative | 2 | 1 | 4 | 2 |
| Streptococcus suis | Gram-positive | >128 | >128 | >128 | >128 |
| Staphylococcus aureus | Gram-positive | >128 | >128 | >128 | >128 |
Mechanism of Action
PR-39 exerts its antibacterial effects through a multi-faceted mechanism that involves both direct action on bacterial cells and modulation of the host's immune response.
-
Inhibition of Macromolecular Synthesis: Studies have shown that PR-39 inhibits both DNA and protein synthesis in bacteria.[1]
-
Immunomodulation: PR-39 can modulate the host inflammatory response by interacting with signaling pathways such as the NF-κB and MAPK pathways. This interaction can influence cytokine production and other cellular responses.
Below is a diagram illustrating the general workflow for determining the antibacterial activity of PR-39.
Caption: Workflow for MIC and MBC determination of PR-39.
The following diagram illustrates the simplified signaling pathway modulated by PR-39.
Caption: PR-39 modulation of NF-κB and MAPK signaling pathways.
Section 2: "Antibacterial agent-39 (Compound 8i)" - A Novel Pleuromutilin Derivative
"Antibacterial agent-39 (Compound 8i)" is a novel synthetic compound belonging to the pleuromutilin class of antibiotics. These antibiotics are known for their potent activity against Gram-positive bacteria, including multi-drug resistant strains.
Spectrum of Activity
The spectrum of activity for pleuromutilin derivatives is primarily focused on Gram-positive cocci. The following table presents representative MIC values for a closely related pleuromutilin derivative against a panel of clinically relevant Gram-positive bacteria.[3][4][5][6]
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.125 - 1 |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.03 - 4 |
| Staphylococcus epidermidis (MRSE) | Gram-positive | 1 - 32 |
| Streptococcus agalactiae | Gram-positive | 1 - 16 |
| Escherichia coli | Gram-negative | 4 - >32 |
Mechanism of Action
The primary mechanism of action for pleuromutilin derivatives is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[7] Additionally, some derivatives, including "Compound 8i," are reported to disrupt the bacterial cell membrane, leading to leakage of cellular contents.[8][9]
The following diagram illustrates the dual mechanism of action of "Antibacterial agent-39 (Compound 8i)".
References
- 1. PR-39, a proline-rich peptide antibiotic from pig, and FALL-39, a tentative human counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Antibacterial Agent PR-39: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the potent antibacterial agent, PR-39. PR-39 is a proline-arginine-rich antimicrobial peptide originally isolated from the small intestine of pigs. This document details the foundational research, experimental methodologies, and quantitative data associated with this promising antibacterial agent and its human analogue, FALL-39.
Discovery and Initial Characterization
PR-39 was first isolated and characterized in 1991 by Agerberth et al. from the upper part of the porcine small intestine.[1] The research was predicated on the hypothesis that the relatively sterile environment of the stomach and upper small intestine, despite constant exposure to microbes, suggested the presence of endogenous antibacterial compounds.[1] This led to the investigation of peptide fractions generated during the isolation of intestinal hormones.
Initial analysis of the purified peptide, named PR-39 for its 39 amino acid residues and high proline and arginine content, revealed a molecular mass of 4719.7 Da, as determined by plasma desorption mass spectrometry.[1] Amino acid analysis confirmed the abundance of proline (49 mol%) and arginine (26 mol%).[1]
Subsequent research led to the identification of a putative human counterpart to PR-39, named FALL-39.[2] This peptide was identified by probing a human bone marrow cDNA library and was subsequently chemically synthesized for further study.[2]
Quantitative Antimicrobial Activity
The antimicrobial potency of PR-39 has been quantified against a range of bacterial species using standardized microdilution techniques to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The lower the MIC value, the more potent the antimicrobial agent.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of PR-39
| Bacterial Strain | MIC (µM) | MBC (µM) |
| Escherichia coli ATCC 25922 | 1 | 2 |
| Escherichia coli K88 | 2 | 4 |
| Salmonella typhimurium | 4 | 8 |
| Salmonella choleraesuis | 2 | 4 |
| Streptococcus suis | >128 | >128 |
| Staphylococcus aureus | >128 | >128 |
Data sourced from Shi et al., 1996.
Experimental Protocols
Isolation and Purification of Native PR-39 from Porcine Intestine
The original isolation of PR-39 from porcine small intestine involved a multi-step process combining precipitation and chromatographic techniques.[1] While the original publication provides a general outline, the following is a more detailed interpretation of the likely protocol.
Materials:
-
Upper part of porcine small intestine
-
Water, Ethanol (B145695), 0.2 M HCl, NaCl
-
Alginic acid
-
CM-cellulose resin
-
Ammonium (B1175870) bicarbonate buffers (varying concentrations)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent: 1-butanol/acetic acid/water/pyridine (15:3:12:10, by vol.)
-
High-performance liquid chromatography (HPLC) system
-
Capillary electrophoresis system
Protocol:
-
Preparation of Crude Extract: A concentrate of thermostable intestinal peptides is prepared from the upper part of the porcine small intestine. This concentrate is dissolved in water and treated with ethanol.
-
Adsorption and Elution: The peptides present in the neutral aqueous ethanol are adsorbed onto alginic acid. The bound peptides are subsequently eluted with 0.2 M HCl.
-
Precipitation: The eluted peptide solution is saturated with NaCl to precipitate the peptides.
-
Initial Purification: The resulting precipitate, containing antibacterial activity, is collected for further purification.
-
Ion-Exchange Chromatography: The material is purified by conventional chromatography on a CM-cellulose column. Elution is performed stepwise with increasing concentrations of ammonium bicarbonate. PR-39 is expected to elute in the final peak with 0.4 M ammonium bicarbonate.
-
Purity Assessment: The purity of the isolated peptide is assessed by thin-layer chromatography on silica (B1680970) gel plates and by capillary electrophoresis.
Recombinant Production and Purification of PR-39
Due to the complexities of isolating native PR-39, recombinant expression systems have been developed. A common approach involves expressing PR-39 as a fusion protein in Escherichia coli.[3][4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)pLysS)
-
Expression vector containing the PR-39 gene fused to a purification tag (e.g., GST or SUMO)
-
Luria-Bertani (LB) broth with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Glutathione-Sepharose or Ni-NTA)
-
Cleavage enzyme (e.g., enterokinase or SUMO protease)
-
HPLC system with a C18 reverse-phase column
Protocol:
-
Expression: Transform the E. coli expression strain with the expression vector. Grow the transformed cells in LB broth to an optimal density (OD600 of 0.6-0.8). Induce protein expression by adding IPTG (e.g., to a final concentration of 0.4 mM) and continue incubation at a suitable temperature (e.g., 30°C) for several hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.
-
Affinity Chromatography: Centrifuge the cell lysate to pellet cellular debris. Apply the supernatant to the affinity chromatography column. Wash the column to remove unbound proteins.
-
Elution and Cleavage: Elute the fusion protein from the column. Cleave the fusion protein with the appropriate protease to release the PR-39 peptide.
-
Purification: Purify the recombinant PR-39 peptide using reverse-phase HPLC.
Solid-Phase Synthesis of FALL-39
The human analogue of PR-39, FALL-39, has been chemically synthesized.[2] The following is a general protocol for the solid-phase peptide synthesis (SPPS) of proline-rich peptides like FALL-39, based on the Fmoc/tBu strategy.[5][6][7][8]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Reagent K: trifluoroacetic acid/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 5-10 minutes and then drain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and the coupling reagent in DMF. Add DIPEA to activate the amino acid. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the FALL-39 sequence.
-
Final Deprotection and Cleavage: After coupling the final amino acid, perform a final Fmoc deprotection. Wash and dry the resin. Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide with cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.
Determination of Mechanism of Action: Inhibition of Macromolecular Synthesis
The mechanism of action of PR-39 involves the inhibition of DNA and protein synthesis.[9][10] The following is a generalized protocol to assess the effect of an antimicrobial peptide on bacterial macromolecular synthesis using radiolabeled precursors.[11]
Materials:
-
Log-phase bacterial culture (e.g., E. coli)
-
Minimal essential medium
-
PR-39 peptide
-
Radiolabeled precursors: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), and [³H]leucine (for protein synthesis)
-
Trichloroacetic acid (TCA), 5% and 10% solutions
-
Scintillation fluid and counter
Protocol:
-
Bacterial Culture Preparation: Grow the test bacteria to mid-log phase in a suitable medium.
-
Incubation with Peptide and Radiolabeled Precursors: Aliquot the bacterial culture into separate tubes. Add PR-39 at its MIC or a multiple of its MIC. To each tube, add one of the radiolabeled precursors. Include control tubes with no peptide.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each tube.
-
Precipitation of Macromolecules: Immediately add the aliquots to ice-cold 10% TCA to stop the incorporation of the radiolabeled precursors and precipitate the macromolecules.
-
Washing: Collect the precipitate by filtration through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity (counts per minute) against time for both the control and PR-39-treated samples. A reduction in the incorporation of a specific radiolabeled precursor in the presence of PR-39 indicates inhibition of the corresponding macromolecular synthesis pathway.
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the isolation of native PR-39.
Caption: Proposed mechanism of action for PR-39.
Conclusion
PR-39 stands as a significant discovery in the field of antimicrobial peptides. Its unique proline-arginine-rich structure and its mechanism of action, which involves the inhibition of fundamental cellular processes in bacteria, make it a compelling candidate for further research and development. The identification of its human analogue, FALL-39, further underscores the potential relevance of this class of peptides in innate immunity. The experimental protocols and data presented in this guide offer a foundational resource for scientists working to harness the therapeutic potential of PR-39 and related compounds. Continued investigation into the precise molecular interactions and the development of optimized synthetic and recombinant production methods will be crucial in advancing these promising antibacterial agents towards clinical applications.
References
- 1. Amino acid sequence of PR-39. Isolation from pig intestine of a new member of the family of proline-arginine-rich antibacterial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-39, a proline-rich peptide antibiotic from pig, and FALL-39, a tentative human counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and purification of two different antimicrobial peptides, PR-39 and Protegrin-1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous production of porcine derived antimicrobial peptide PR-39 in Escherichia coli using SUMO and intein fusion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. journals.asm.org [journals.asm.org]
- 10. Secondary structure and membrane interaction of PR-39, a Pro+Arg-rich antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"Antibacterial agent 39" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET-M33 is a promising synthetic antimicrobial peptide (AMP) currently under preclinical development as a novel therapeutic agent against multi-drug resistant (MDR) bacterial infections.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, antibacterial activity, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support further research and development of this potent antibacterial candidate.
Chemical Structure and Physicochemical Properties
SET-M33 is a cationic, non-natural peptide characterized by a unique tetra-branched structure. This architecture consists of four identical peptide chains, each with the amino acid sequence KKIRVRLSA , linked to a central three-lysine core.[1][4] This multimeric design enhances its stability against proteases, improving its pharmacokinetic profile for potential clinical applications.[1][5]
Several variants of SET-M33 have been synthesized and studied, including a dimeric form (SET-M33DIM)[6][7], a version with D-amino acids (SET-M33D) which exhibits a broader spectrum of activity to include Gram-positive bacteria[8][9], and a PEGylated version (SET-M33L-PEG) with enhanced stability.[10]
The physicochemical properties of SET-M33 are summarized in the table below. It is typically synthesized as a trifluoroacetate (B77799) (TFA) salt, but can be converted to acetate (B1210297) or chloride forms to reduce toxicity and improve solubility.[1][5]
| Property | Value | Reference(s) |
| Molecular Formula | C205H391N75O45 (for tetra-branched form) | [1] |
| Molecular Mass | 4629 Da (for tetra-branched form) | [1] |
| Structure | Tetra-branched peptide on a lysine (B10760008) core | [1][4] |
| Peptide Sequence | KKIRVRLSA (per branch) | [1] |
| Formulation | Available as TFA, acetate, and chloride salts | [1][5] |
| Secondary Structure | Random coil in aqueous solution; forms an amphipathic helix upon interaction with bacterial membranes | [1][4] |
Antibacterial Activity
SET-M33 demonstrates potent bactericidal activity against a wide range of Gram-negative bacteria, including clinically relevant MDR strains. Its efficacy has been established through extensive in vitro and in vivo studies. The D-amino acid variant, SET-M33D, also shows significant activity against Gram-positive pathogens.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of SET-M33 and its variants against various bacterial species.
| Organism | Strain(s) | Compound | MIC Range (µM) | Reference(s) |
| Pseudomonas aeruginosa | Various clinical isolates, including MDR | SET-M33L | 0.3 - 10.9 | [10] |
| Pseudomonas aeruginosa | Standard strains | SET-M33L | 1.5 - 3.0 | [10] |
| Klebsiella pneumoniae | MDR strains | SET-M33DIM | 1.5 - 11 | [7] |
| Acinetobacter baumannii | MDR strains | SET-M33DIM | 1.5 - 11 | [7] |
| Escherichia coli | MDR strains | SET-M33DIM | 1.5 - 11 | [7] |
| Staphylococcus aureus | MRSA and other strains | SET-M33D | 0.7 - 6.0 | [8][11] |
| Enterococcus faecalis | Clinical isolates | SET-M33D | 0.7 - 6.0 | [8] |
| Various Enterobacteriaceae | Clinical isolates | SET-M33D | 0.7 - 6.0 | [8] |
Anti-Biofilm Activity
SET-M33 has demonstrated significant efficacy in eradicating bacterial biofilms, a critical factor in chronic and persistent infections.[1][5] Studies have shown that SET-M33 can effectively inhibit biofilm formation and disrupt established biofilms of pathogens like P. aeruginosa and E. coli.[1][10]
Mechanism of Action
The antibacterial mechanism of SET-M33 is a multi-step process that involves direct interaction with the bacterial cell envelope and modulation of the host inflammatory response.
Bacterial Membrane Disruption
The primary mechanism of action involves a two-step process:[1][5][10]
-
Electrostatic Binding: The cationic nature of SET-M33 facilitates its initial binding to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][8]
-
Membrane Disruption: Following binding, SET-M33 undergoes a conformational change to an amphipathic helix, which allows it to insert into and disrupt the bacterial membrane, leading to cell lysis and death.[1][4]
Anti-Inflammatory and Immunomodulatory Effects
In addition to its direct bactericidal activity, SET-M33 exhibits potent anti-inflammatory properties by neutralizing LPS and LTA.[8][9] This neutralization prevents these endotoxins from activating host immune cells via Toll-like receptors (TLR-4 and TLR-2), thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and others. This dual action makes SET-M33 a particularly attractive candidate for treating infections where inflammation is a major contributor to pathology, such as sepsis.[12]
Experimental Protocols
Synthesis and Purification of SET-M33
The following protocol provides a general overview of the synthesis and purification of SET-M33.
-
Peptide Synthesis:
-
SET-M33 is synthesized in its tetra-branched form using solid-phase peptide synthesis (SPPS) with standard Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry.[13]
-
The synthesis is typically performed on a Fmoc4-Lys2-Lys-β-Ala Wang resin using an automated peptide synthesizer.[13]
-
Side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine, and tBu for Serine) are used to prevent unwanted side reactions.[13]
-
-
Cleavage and Deprotection:
-
Purification:
-
Counter-ion Exchange:
-
The purified peptide, typically obtained as a TFA salt, can be converted to an acetate or chloride salt to reduce toxicity.[13]
-
This is achieved by using a quaternary ammonium (B1175870) resin in the desired counter-ion form (e.g., acetate).[13]
-
-
Characterization:
-
The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).[13]
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of SET-M33 is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with some modifications for peptides.
-
Bacterial Inoculum Preparation:
-
A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Dilution:
-
A two-fold serial dilution of SET-M33 is prepared in the broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.
-
Conclusion
SET-M33 represents a significant advancement in the development of novel antimicrobial agents. Its unique branched structure provides enhanced stability, and its dual mechanism of direct bactericidal activity and anti-inflammatory effects makes it a strong candidate for treating severe and MDR bacterial infections. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this promising peptide.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. setlance.com [setlance.com]
- 3. The antimicrobial peptide SET-M33. Characterization of back-up molecules for the setup of novel antibiotics and development of a medical device for removing bacterial toxins from blood [tesidottorato.depositolegale.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sfera.unife.it [sfera.unife.it]
- 8. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Peptides SET-M33L and SET-M33L-PEG Are Promising Agents Against Strong Biofilm-Forming P. aeruginosa, Including Multidrug-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. Inhalable Polymeric Nanoparticles for Pulmonary Delivery of Antimicrobial Peptide SET-M33: Antibacterial Activity and Toxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of "Antibacterial Agent 39": A Technical Dead End
Our investigation into the identity of "antibacterial agent 39" has led to several disparate and unrelated substances. In some contexts, it is used to refer to known antibacterial compounds such as chitosan, a natural polysaccharide, or zinc oxide nanoparticles. In other instances, it appears as an internal code for novel molecules within patent applications or as a catalog number for chemical suppliers with no accompanying structural or biological data. For example, one supplier lists an "this compound" with the description that it "significantly lowers MIC value of antibacterial agent Ceftazidime," but offers no further chemical or mechanistic details.
The lack of a defined molecular structure and a consistent body of research precludes the possibility of fulfilling the core requirements of this technical guide. Without a specific molecule, it is not possible to:
-
Summarize Quantitative Data: There is no consolidated data on binding affinities, minimum inhibitory concentrations (MICs), or other quantitative metrics associated with a single "this compound."
-
Provide Detailed Experimental Protocols: The methodologies for target identification and validation are intrinsically tied to the chemical nature of the agent and its putative targets. Without a known agent, these protocols cannot be described.
-
Create Visualizations of Signaling Pathways: The depiction of signaling pathways, experimental workflows, or logical relationships is entirely dependent on understanding the mechanism of action of a specific compound, which remains unknown.
Technical Guide: Antibacterial Agent 39 (Compound 8i) - A Novel Pleuromutilin Derivative for Combating Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) Gram-positive bacteria presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, the pleuromutilin (B8085454) class of antibiotics has emerged as a promising scaffold due to its unique mechanism of action and low propensity for cross-resistance. This technical guide focuses on "Antibacterial agent 39," also identified as Compound 8i, a novel pleuromutilin derivative with a multi-mechanism approach to bacterial eradication.[1][2] This document collates the available technical information on its mechanism of action, provides standardized experimental protocols for its evaluation, and presents representative data for the pleuromutilin class, offering a foundational resource for researchers in the field.
Introduction to this compound (Compound 8i)
This compound (Compound 8i) is a novel, semi-synthetic derivative of the diterpenoid antibiotic pleuromutilin.[1][3] Its chemical structure is characterized by the tricyclic mutilin (B591076) core, a hallmark of this antibiotic class, with specific modifications at the C14 side chain designed to enhance its pharmacological properties and efficacy.[2] The molecular formula of Compound 8i is C36H46BrN3O4S.[1]
This agent is distinguished by its dual mechanism of action against bacteria, a feature that may reduce the likelihood of resistance development.[1][2] Furthermore, its design incorporates a quaternary ammonium (B1175870) group, which facilitates targeting of the kidneys via organic cation transporters (OCTs), making it a promising candidate for treating infections like pyelonephritis.[2]
Mechanism of Action
This compound exhibits a potent bactericidal effect through two primary mechanisms: inhibition of protein synthesis and disruption of the bacterial cell membrane.
Inhibition of Protein Synthesis
Consistent with the pleuromutilin class, Compound 8i targets the bacterial ribosome, a crucial component of the protein synthesis machinery.[3][4][5] Specifically, it binds to the peptidyl transferase center (PTC) within the 50S ribosomal subunit.[4][6][7] The binding site is located at the confluence of the A-site and P-site, where the antibiotic sterically hinders the correct positioning of transfer RNA (tRNA) molecules.[6][8] This interference prevents the formation of peptide bonds, thereby halting protein elongation and leading to bacterial cell death.[4][6] The unique binding mode of pleuromutilins minimizes cross-resistance with other classes of ribosome-targeting antibiotics.[4]
Figure 1. Signaling pathway for the inhibition of bacterial protein synthesis by this compound.
Disruption of Bacterial Cell Membrane
In addition to inhibiting protein synthesis, this compound actively disrupts the integrity of the bacterial cell membrane.[1][2] This leads to the leakage of essential intracellular components, such as proteins and nucleic acids, contributing to its rapid bactericidal activity.[1] This dual-action profile makes it a robust agent against susceptible pathogens.
Data Presentation: In Vitro Antibacterial Activity
While specific quantitative data for this compound (Compound 8i) is pending publication in Tian L, et al., J Med Chem. 2025, this section provides representative Minimum Inhibitory Concentration (MIC) data for other highly potent, recently developed pleuromutilin derivatives against a panel of clinically relevant Gram-positive bacteria.[9][10] This data is intended to serve as a benchmark for the expected potency of this class of antibiotics.
Table 1: Representative In Vitro Activity of Novel Pleuromutilin Derivatives Against Gram-Positive Bacteria
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.0625 - 0.125 |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 0.125 - 0.25 |
| Staphylococcus epidermidis | (MSSE) | 0.0625 - 0.125 |
| Staphylococcus epidermidis | (MRSE) | 0.125 - 0.5 |
| Enterococcus faecium | (Vancomycin-Resistant) | 0.25 - 1 |
| Streptococcus pneumoniae | 0.0625 - 0.5 | |
| Streptococcus pyogenes | 0.0625 - 0.25 |
Note: Data is compiled from published studies on various novel pleuromutilin derivatives and is for illustrative purposes only.[8][9][10] Actual MIC values for Compound 8i may vary.
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are the standard for antimicrobial susceptibility testing.[11][12][13]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12] The broth microdilution method is the most common procedure.
Materials:
-
This compound stock solution (e.g., in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Positive control (bacterial suspension in broth without antibiotic).
-
Negative control (broth only).
-
Reference antibiotic (e.g., Lefamulin, Vancomycin).
Procedure:
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 to 0.03 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well (except the negative control).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the agent at which there is no visible bacterial growth (i.e., the well is clear).
Figure 2. Experimental workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion and Future Directions
This compound (Compound 8i) represents a significant advancement in the development of pleuromutilin antibiotics. Its dual mechanism of action, targeting both protein synthesis and cell membrane integrity, combined with its potential for targeted delivery to the site of infection, positions it as a highly promising candidate for treating infections caused by resistant Gram-positive bacteria. The forthcoming publication of detailed preclinical data is eagerly awaited by the scientific community. Further research should focus on its in vivo efficacy in various infection models, pharmacokinetic/pharmacodynamic profiling, and safety assessment to pave the way for potential clinical development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Kidney Targeting Smart Antibiotic Discovery: Multimechanism Pleuromutilins for Pyelonephritis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Antimicrobial agent-39 - Immunomart [immunomart.com]
- 6. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of structurally-diverse pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 10. Design, synthesis and antibacterial evaluation of pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. testinglab.com [testinglab.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
"Antibacterial agent 39" against Gram-negative bacteria
A Technical Guide to the Preliminary Toxicity Screening of a Novel Antibacterial Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Antibacterial agent 39" is a hypothetical entity used for illustrative purposes within this guide. The data presented herein is not derived from actual experimental results but is representative of typical findings in early-stage drug discovery.
Introduction
The discovery and development of new antibacterial agents are critical in the face of rising antimicrobial resistance. A crucial early step in this process is the preliminary toxicity screening of lead compounds. This guide provides a comprehensive overview of the core in vitro and in vivo assays used to establish an initial safety profile for a novel therapeutic candidate, designated here as "Agent 39." The objective is to identify potential liabilities such as cytotoxicity to mammalian cells, damage to red blood cells, and acute systemic toxicity, thereby informing the decision to advance a compound through the development pipeline.
Quantitative Toxicity Data Summary
An initial assessment of a compound's therapeutic index involves comparing its efficacy (Minimum Inhibitory Concentration, MIC) against its toxicity. The following tables summarize the hypothetical preliminary toxicity data for Agent 39.
Table 1: In Vitro Cytotoxicity of Agent 39
| Cell Line | Description | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney Cells | MTT | 48 | > 100 |
| HepG2 | Human Liver Cancer Cells | MTT | 48 | 85.4 |
| A549 | Human Lung Carcinoma Cells | MTT | 48 | 92.1 |
| MRC-5 | Human Fetal Lung Fibroblasts | MTT | 48 | > 100 |
IC₅₀: The concentration of an agent that causes a 50% reduction in cell viability.
Table 2: Hemolytic Activity of Agent 39
| Cell Type | Assay Type | Incubation Time (h) | HC₅₀ (µM) |
| Human Red Blood Cells | Hemoglobin Release | 2 | > 200 |
HC₅₀: The concentration of an agent that causes 50% hemolysis.
Table 3: In Vivo Acute Toxicity of Agent 39
| Species | Route of Administration | Observation Period | Endpoint | Value (mg/kg) |
| Mouse (BALB/c) | Intravenous (single dose) | 14 days | MTD | 50 |
MTD (Maximum Tolerated Dose): The highest dose of a drug that does not cause unacceptable toxicity over a specified period.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable toxicity data.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of Agent 39 on the metabolic activity of mammalian cell lines, which serves as an indicator of cell viability.[1][2][3]
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Agent 39 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][4]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Agent 39 in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., 0.5% DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution to each well.[3]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[2][3]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of Agent 39 to determine the IC₅₀ value using non-linear regression.
Protocol: Hemolysis Assay
This protocol measures the ability of Agent 39 to lyse red blood cells (RBCs), a key indicator of membrane-damaging potential.[5][6][7][8]
Materials:
-
Fresh human whole blood (with anticoagulant, e.g., EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Agent 39 stock solution (in DMSO)
-
Positive Control: 1% Triton X-100 in PBS
-
Negative Control: PBS
-
96-well U-bottom or V-bottom plate
Procedure:
-
RBC Preparation: Collect fresh human blood. Centrifuge at 500 x g for 10 minutes to pellet the RBCs.[5] Discard the supernatant (plasma and buffy coat).
-
Washing: Resuspend the RBC pellet in 5-10 volumes of cold PBS. Centrifuge at 500 x g for 5 minutes. Repeat this washing step two more times to remove any remaining plasma components.[5]
-
RBC Suspension: After the final wash, resuspend the packed RBCs in PBS to create a 2% (v/v) RBC suspension.
-
Compound Incubation: Add 100 µL of serially diluted Agent 39 (in PBS) to the wells of a 96-well plate. Also, prepare wells with 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control for 100% hemolysis).
-
Reaction: Add 100 µL of the 2% RBC suspension to each well.[8] Mix gently.
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle agitation.[6][8]
-
Pelleting: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.[7]
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate, avoiding disturbance of the RBC pellet.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm (for hemoglobin release) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 Plot the % hemolysis against the log concentration to determine the HC₅₀ value.
Protocol: In Vivo Acute Toxicity Study
This protocol provides a framework for determining the maximum tolerated dose (MTD) of Agent 39 in a rodent model following a single administration.[9][10][11]
Materials:
-
Healthy, young adult mice (e.g., BALB/c, 6-8 weeks old), single-sex (typically female)
-
Agent 39 formulated in a sterile, biocompatible vehicle (e.g., saline with 5% DMSO)
-
Appropriate caging and environmental controls
-
Calibrated scales and dosing syringes
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.
-
Dose Formulation: Prepare fresh, sterile dose formulations of Agent 39 on the day of administration. Ensure the compound is fully dissolved or uniformly suspended.
-
Dose Groups: Establish several dose groups (e.g., 5, 15, 50, 100 mg/kg) and a vehicle control group, with 3-5 animals per group. Doses are typically selected based on in vitro cytotoxicity data and anticipated efficacy.
-
Administration: Administer a single dose of the test substance via the intended clinical route (e.g., intravenous injection). The volume should not exceed the recommended limits for the species and route.
-
Observation: Observe animals continuously for the first few hours post-dosing and then at regular intervals for 14 days.[11] Record clinical signs of toxicity, including changes in behavior, appearance, respiratory patterns, and body weight (measured daily for the first week, then weekly).
-
Endpoint: The primary endpoint is the identification of the MTD, defined as the highest dose that does not produce mortality or serious, irreversible clinical signs. If mortality occurs, the approximate LD₅₀ can be estimated.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any treatment-related macroscopic changes in organs and tissues.
-
Data Analysis: Analyze data on mortality, clinical signs, body weight changes, and necropsy findings to determine the MTD and identify potential target organs of toxicity.
Visualizations: Workflows and Mechanisms
Experimental and Logical Workflow
The preliminary toxicity screening follows a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates.
Proposed Mechanism of Action Pathway
Many antibacterial agents function by inhibiting essential bacterial processes. Agent 39 is hypothesized to be a protein synthesis inhibitor that targets the bacterial ribosome, a mechanism that offers selectivity due to structural differences between prokaryotic and eukaryotic ribosomes.[12][13][14]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Human erythrocyte hemolysis assay [bio-protocol.org]
- 6. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]
- 7. static.igem.org [static.igem.org]
- 8. haemoscan.com [haemoscan.com]
- 9. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. fda.gov [fda.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. What are Bacterial proteins inhibitors and how do they work? [synapse.patsnap.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
Navigating the Structure-Activity Landscape of Novel Antibacterial Agents
A Technical Guide for Drug Discovery Professionals
The relentless rise of antimicrobial resistance necessitates a continuous and innovative approach to the discovery and development of new antibacterial agents. Understanding the intricate relationship between a molecule's chemical structure and its biological activity—the structure-activity relationship (SAR)—is the cornerstone of modern drug design. This guide provides an in-depth analysis of the SAR of a promising class of antibacterial compounds, offering a framework for researchers and scientists in the field.
While the specific designation "Antibacterial Agent 39" does not correspond to a uniquely identifiable chemical entity in publicly available scientific literature, this document will delve into the well-documented SAR of a representative class of novel antibacterial agents: quinone derivatives . The principles and methodologies discussed herein are broadly applicable to the SAR exploration of other novel antibacterial scaffolds.
Core Principles of Structure-Activity Relationship in Quinolones
The antibacterial activity of quinone derivatives is intricately linked to specific structural features. Modifications to the core quinone scaffold can dramatically influence potency, spectrum of activity, and pharmacokinetic properties. Key areas of modification and their general impact are outlined below.
Quantitative Structure-Activity Relationship Data
The following table summarizes the minimum inhibitory concentrations (MIC) of a series of synthesized pyrimidoisoquinolinquinone derivatives against various bacterial strains. These compounds are based on a core structure, with variations in hydrophobicity and the length of functional groups at specific positions.[1]
| Compound | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. K. pneumoniae |
| P1 (Prototype) | H | Thiophenolic ring | 8 | 16 | >64 |
| Compound 12 | CH3 | Thiophenolic ring | 4 | 8 | 64 |
| Compound 28 | C2H5 | Modified Thiophenolic ring | 1 | 0.5 | 64 |
| Compound 35 | H | Alkyl chain (C8) | 16 | 32 | >64 |
Note: This table is a representative summary based on data for novel quinone derivatives. The specific compound numbers are illustrative.
Experimental Protocols
A clear understanding of the methodologies used to generate SAR data is crucial for interpretation and replication. The following are standard protocols for key experiments in the evaluation of novel antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from an overnight culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Time-Kill Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antibacterial agent over time.[2]
-
Exposure: A standardized bacterial suspension is exposed to the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC).[2]
-
Sampling: Aliquots are removed from the test suspensions at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions onto agar (B569324) plates.
-
Data Analysis: A plot of the logarithm of CFU/mL versus time is generated to visualize the rate of bacterial killing. A reduction of ≥3-log10 in CFU/mL is generally considered indicative of bactericidal activity.[2]
Visualizing Key Processes in Antibacterial Drug Discovery
Diagrams are powerful tools for illustrating complex relationships and workflows in drug discovery. The following visualizations, created using the DOT language, depict a generalized workflow and a conceptual SAR pathway.
References
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a fundamental measure of the potency of an antimicrobial agent against a specific organism.[2] MIC values are critical in the discovery and development of new antibacterial drugs, helping to assess the susceptibility of various pathogens and to monitor the emergence of resistance.[2] These values are typically reported in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L).[1][2]
This document provides a detailed protocol for determining the MIC of "Antibacterial Agent 39" using the broth microdilution method. This method is widely used due to its accuracy, efficiency, and the ability to test multiple agents simultaneously.[3] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Key Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1][4]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by subculturing from wells with no visible growth in an MIC assay.[1]
-
Clinical Breakpoints: These are established concentration values that categorize a microorganism as susceptible (S), intermediate (I), or resistant (R) to an antimicrobial agent.[1][6] The interpretation of MIC results relies on comparing them to these predefined breakpoints.[6][7]
Experimental Protocol: Broth Microdilution Assay
This protocol details the steps for determining the MIC of this compound against a target bacterial strain.
Materials and Equipment
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)[3]
-
Microplate reader (optional, for automated reading)
-
Vortex mixer
Inoculum Preparation
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[8]
-
Within 15 minutes of preparation, dilute the standardized inoculum suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
Preparation of Antibacterial Agent Dilutions
-
Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
In a 96-well plate, add 100 µL of sterile broth to all wells except for those in the first column.[10]
-
Add 200 µL of the this compound stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly by pipetting up and down.[10]
-
Repeat this process across the plate to the tenth column. Discard 100 µL from the tenth column to ensure all wells have a final volume of 100 µL before adding the inoculum.[10]
-
Column 11 will serve as the growth control (no antibacterial agent), and column 12 as the sterility control (no bacteria).[11]
Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).[2] The final volume in the test wells will be 200 µL.
-
Seal the plate or cover it with a lid to prevent contamination and evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1][3]
Reading and Interpreting Results
-
After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[4][12] This should be determined by visual inspection against a dark background.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.[10]
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner.
Table 1: Example MIC Data for this compound
| Microorganism | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 4 |
| Staphylococcus aureus ATCC 29213 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | 16 |
| Clinical Isolate 1 (Klebsiella pneumoniae) | 8 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
The logical relationship for interpreting MIC results is outlined in the following diagram.
Caption: Logic for Interpreting MIC Results using Clinical Breakpoints.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. idexx.dk [idexx.dk]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. droracle.ai [droracle.ai]
- 7. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
- 12. idexx.com [idexx.com]
Application Note and Protocol: Time-Kill Kinetics Assay for Antibacterial Agent 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill kinetics assay is a fundamental in vitro method in antimicrobial drug discovery and development used to assess the pharmacodynamic properties of a novel agent.[1][2] This assay provides critical data on the rate and extent of bacterial killing over a specified time period.[1][3] The insights gained are essential for characterizing an antimicrobial agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[1][4] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[2][5] This application note provides a comprehensive protocol for conducting a time-kill kinetics assay for the investigational "Antibacterial Agent 39."
Principle of the Assay
The time-kill assay involves exposing a standardized bacterial inoculum to various concentrations of an antimicrobial agent in a liquid culture medium.[3] The number of viable bacteria is monitored at predetermined time intervals by withdrawing aliquots, performing serial dilutions, and plating on a suitable agar (B569324) medium to determine the CFU/mL.[3] The resulting data are plotted as the logarithm of CFU/mL against time to generate time-kill curves, which visually represent the killing kinetics of the antimicrobial agent.[3]
Key Applications
-
Determination of Bactericidal vs. Bacteriostatic Activity: Clearly differentiates between agents that actively kill bacteria and those that merely inhibit their proliferation.[1]
-
Preclinical Drug Development: Generates essential data for the selection of promising drug candidates and for guiding further in vivo studies.[1]
-
Dose-Response Relationship: Helps in understanding the concentration-dependent effects of the antimicrobial agent.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific bacterial strain and the physicochemical properties of this compound. The procedure should be performed under aseptic conditions.
Materials and Reagents:
-
Bacterial Strain: Mid-logarithmic phase culture of the target organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[5]
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and a suitable solid agar like Tryptic Soy Agar (TSA).[2][5]
-
This compound: Stock solution of known concentration.
-
Control Antibiotic: A standard antibiotic with a known mechanism of action (e.g., vancomycin, ciprofloxacin).[2]
-
Reagents: Sterile phosphate-buffered saline (PBS) or 0.9% saline for dilutions.[2] A neutralizing broth may be required to inactivate the antibacterial agent.[2][6]
-
Equipment: Shaking incubator, spectrophotometer, sterile culture tubes or flasks, micropipettes, sterile spreaders, petri dishes, vortex mixer, and a colony counter.[2]
Preliminary Step: MIC Determination
Prior to initiating the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the test organism must be determined using a standardized method, such as broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[5]
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.[5]
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3][5]
-
Dilute this suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.[3]
Assay Setup:
-
Prepare serial dilutions of this compound in CAMHB to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[1]
-
Set up the following sterile tubes or flasks, each with a final volume of 10 mL:
-
Growth Control: Contains the bacterial inoculum in CAMHB without any antibacterial agent.[4][5]
-
Test Concentrations: Tubes containing the appropriate volume of this compound stock solution, CAMHB, and the prepared bacterial inoculum to reach the final desired concentrations.[1]
-
Vehicle Control (Optional): If the solvent used to dissolve Agent 39 might affect bacterial growth, a control with the solvent alone should be included.[4]
-
Positive Control: A tube with a known antibiotic.
-
Incubation and Sampling:
-
Incubate all tubes at 37°C, with shaking (e.g., 150 rpm) to ensure aeration and prevent bacterial sedimentation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[5]
Viable Cell Counting:
-
Perform serial 10-fold dilutions of the collected aliquots in sterile PBS or saline.[5]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have a countable range (typically 30-300 colonies) to determine the CFU/mL.[5]
Data Presentation
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)[3]
-
Transform the CFU/mL values to log10 CFU/mL.[3]
-
Plot the mean log10 CFU/mL on the y-axis against time on the x-axis for each concentration of this compound and the growth control.[7]
Summary of Time-Kill Kinetics Data for this compound
| Treatment Group | Time (hours) | Mean Log10 CFU/mL | Standard Deviation | Log10 Reduction from T0 |
| Growth Control | 0 | 5.70 | 0.05 | 0.00 |
| 2 | 6.50 | 0.08 | -0.80 | |
| 4 | 7.80 | 0.10 | -2.10 | |
| 6 | 8.90 | 0.12 | -3.20 | |
| 8 | 9.10 | 0.11 | -3.40 | |
| 12 | 9.20 | 0.09 | -3.50 | |
| 24 | 9.25 | 0.10 | -3.55 | |
| Agent 39 (1x MIC) | 0 | 5.72 | 0.06 | 0.00 |
| 2 | 5.65 | 0.07 | 0.07 | |
| 4 | 5.50 | 0.09 | 0.22 | |
| 6 | 5.40 | 0.10 | 0.32 | |
| 8 | 5.35 | 0.08 | 0.37 | |
| 12 | 5.30 | 0.11 | 0.42 | |
| 24 | 5.25 | 0.13 | 0.47 | |
| Agent 39 (4x MIC) | 0 | 5.68 | 0.04 | 0.00 |
| 2 | 4.20 | 0.09 | 1.48 | |
| 4 | 3.10 | 0.11 | 2.58 | |
| 6 | 2.50 | 0.15 | 3.18 | |
| 8 | <2.00 | - | >3.68 | |
| 12 | <2.00 | - | >3.68 | |
| 24 | <2.00 | - | >3.68 |
Interpretation of Results
| Outcome | Definition | Example from Table |
| Bactericidal Activity | ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[4] | Agent 39 (4x MIC) at 6 hours |
| Bacteriostatic Activity | < 3-log10 reduction in CFU/mL from the initial inoculum and prevention of growth compared to the control.[3][4] | Agent 39 (1x MIC) |
| No Effect | Bacterial growth is similar to the growth control. | - |
Visualizations
Caption: Experimental workflow for the time-kill kinetics assay.
Caption: Logical flow for interpreting time-kill assay results.
References
Application Notes and Protocols for In Vitro Biofilm Disruption Assay of Antibacterial Agent 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces. This protective environment confers increased resistance to antimicrobial agents and the host immune system, posing a significant challenge in clinical and industrial settings. Antibacterial agent 39 is a novel pleuromutilin (B8085454) derivative that exhibits a dual mechanism of action, targeting the 50S ribosomal subunit to inhibit protein synthesis and disrupting bacterial cell membranes, leading to leakage of cellular contents[1]. These characteristics suggest its potential as an effective anti-biofilm agent.
These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in disrupting pre-formed bacterial biofilms. The described assays are fundamental for determining key parameters such as the Minimum Biofilm Eradication Concentration (MBEC) and for quantifying the reduction in biofilm biomass.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for the activity of this compound against bacterial biofilms. These tables are intended to serve as a template for the presentation of experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Microorganism | Strain | Planktonic MIC (µg/mL) | Biofilm Eradication Concentration (MBEC) (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 | 32 |
| Pseudomonas aeruginosa | PAO1 | 4 | 64 |
| Escherichia coli | ATCC 25922 | 2 | 48 |
Table 2: Biofilm Biomass Reduction by this compound
| Microorganism | Strain | This compound Concentration (µg/mL) | % Biofilm Reduction (Crystal Violet Assay) |
| Staphylococcus aureus | ATCC 29213 | 8 | 45% |
| Staphylococcus aureus | ATCC 29213 | 16 | 78% |
| Staphylococcus aureus | ATCC 29213 | 32 | 95% |
| Pseudomonas aeruginosa | PAO1 | 16 | 40% |
| Pseudomonas aeruginosa | PAO1 | 32 | 65% |
| Pseudomonas aeruginosa | PAO1 | 64 | 92% |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus, Luria-Bertani (LB) Broth for P. aeruginosa)
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Resazurin (B115843) solution or other viability stain
Procedure:
-
Biofilm Formation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in the appropriate growth medium. b. Add 200 µL of the bacterial suspension to each well of a 96-well microtiter plate. c. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Planktonic Cell Removal: a. Gently aspirate the medium from each well to remove non-adherent, planktonic cells. b. Wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells.
-
Antimicrobial Treatment: a. Prepare serial dilutions of this compound in fresh growth medium. b. Add 200 µL of each dilution to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no treatment) and a negative control (medium only). c. Incubate the plate for 24 hours at 37°C.
-
MBEC Determination: a. After incubation, aspirate the medium containing this compound. b. Wash the wells twice with sterile PBS. c. Add 200 µL of fresh growth medium to each well. d. To assess cell viability, add a viability indicator such as resazurin and incubate until a color change is observed in the positive control wells. The MBEC is the lowest concentration of this compound that prevents a color change, indicating eradication of the biofilm.
Protocol 2: Quantification of Biofilm Disruption by Crystal Violet Staining
This protocol quantifies the reduction in biofilm biomass after treatment with this compound.
Materials:
-
Pre-formed biofilms in a 96-well plate (from Protocol 1, steps 1 and 2)
-
This compound dilutions (from Protocol 1, step 3a)
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Treatment: a. Treat the pre-formed biofilms with serial dilutions of this compound as described in Protocol 1, step 3. b. Incubate for 24 hours at 37°C.
-
Washing: a. Aspirate the medium and wash the wells twice with 200 µL of sterile PBS.
-
Staining: a. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[2]. b. Gently aspirate the crystal violet solution.
-
Washing: a. Wash the wells three times with 200 µL of sterile PBS to remove excess stain[3].
-
Destaining: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet[2]. b. Incubate at room temperature for 15 minutes.
-
Quantification: a. Transfer 125 µL of the destaining solution from each well to a new flat-bottom 96-well plate. b. Measure the absorbance at 550-590 nm using a microplate reader. c. The percentage of biofilm reduction is calculated relative to the untreated positive control.
Visualizations
Caption: Workflow for in vitro biofilm disruption assays.
Caption: Bacterial biofilm formation and disruption pathways.
References
Application Notes and Protocols for Checkerboard Synergy Assay of Antibacterial Agent 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 39 is a novel investigational compound with a dual mechanism of action, targeting the bacterial 50S ribosomal subunit to inhibit protein synthesis and disrupting the integrity of the bacterial cell membrane.[1] This multi-targeted approach suggests its potential for synergistic interactions with other antimicrobial agents. Combination therapy is a promising strategy to enhance efficacy, reduce the dosage of individual drugs, minimize toxicity, and combat the development of antimicrobial resistance.[2][3]
The checkerboard assay is a robust in vitro method used to systematically assess the interactions between two antimicrobial agents against a specific microorganism.[4] This technique allows for the determination of the Fractional Inhibatory Concentration (FIC) index, which quantifies the nature of the drug interaction as synergistic, additive, indifferent, or antagonistic.[1][4][5] These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of this compound with other antibiotics.
Data Presentation
The quantitative results of the checkerboard assay should be summarized in a clear and structured format to facilitate easy comparison and interpretation. The data is typically presented in tables that include the Minimum Inhibitory Concentrations (MICs) of each agent alone and in combination, the calculated Fractional Inhibitory Concentration (FIC) for each drug, and the resulting FIC Index (FICI).
Table 1: Example Data Presentation for Checkerboard Assay Results
| Combination Well | Conc. of Agent 39 (μg/mL) | Conc. of Antibiotic X (μg/mL) | Growth (+/-) | FIC of Agent 39 | FIC of Antibiotic X | FIC Index | Interpretation |
| MIC (Agent 39 alone) | 2 | 0 | - | 1 | - | - | - |
| MIC (Antibiotic X alone) | 0 | 8 | - | - | 1 | - | - |
| Combination 1 | 1 | 2 | - | 0.5 | 0.25 | 0.75 | Additive |
| Combination 2 | 0.5 | 1 | - | 0.25 | 0.125 | 0.375 | Synergy |
| Combination 3 | 0.25 | 4 | - | 0.125 | 0.5 | 0.625 | Additive |
| ... | ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
This section provides a detailed methodology for conducting the checkerboard synergy assay.
Materials
-
This compound
-
Second antimicrobial agent (e.g., a protein synthesis inhibitor or a cell wall synthesis inhibitor)
-
Target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C)
-
Microplate reader (for optional OD measurement)
-
0.5 McFarland turbidity standard
Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)
Before performing the checkerboard assay, the MIC of each antimicrobial agent against the target microorganism must be determined individually using a standard broth microdilution method.[4]
Checkerboard Assay Protocol
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration that is at least 10 times the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 μL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the second antibiotic.
-
The resulting plate will contain a gradient of concentrations for both agents, with each well having a unique combination of the two.
-
Include a row and a column with serial dilutions of each agent alone to redetermine the MICs as a quality control.[6]
-
Designate wells for a growth control (no antimicrobial agents) and a sterility control (no bacteria).[7]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add 50 μL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
The final volume in each well will be 100 μL.
-
Incubate the plates at 35°C for 18-24 hours.[4]
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.[4]
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.
-
Data Analysis and Interpretation
The interaction between the two antimicrobial agents is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[1][5][8]
Calculation of the FIC Index
The FIC for each agent is calculated as follows:
-
FIC of Agent A (FIC A) = (MIC of Agent A in combination) / (MIC of Agent A alone)[3][9]
-
FIC of Agent B (FIC B) = (MIC of Agent B in combination) / (MIC of Agent B alone)[3][9]
The FIC Index (FICI) is the sum of the individual FICs:
Interpretation of the FIC Index
The nature of the interaction is determined based on the calculated FICI value:[1][5][9]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the interpretation of the checkerboard assay results.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Combinations of antibiotics and nonantibiotic drugs enhance antimicrobial efficacy — Brown Lab [brownlab.ca]
- 6. emerypharma.com [emerypharma.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
Application Notes: Formulation and In Vivo Evaluation of Antibacterial Agent 39
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibacterial Agent 39 is a novel synthetic fluoroquinolone derivative with potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1][2][3][4] This inhibition leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1][5] Due to its physicochemical properties, specifically low aqueous solubility, a robust formulation strategy is required to achieve adequate systemic exposure in preclinical in vivo models.[6][7][8][9]
These application notes provide a detailed protocol for the formulation of this compound for parenteral administration and its subsequent evaluation in a murine neutropenic thigh infection model, a standard and highly reproducible model for assessing antimicrobial efficacy.[10][11][12][13]
Quantitative Data Summary
The following table summarizes the key physicochemical and formulation characteristics of this compound.
| Parameter | Value | Method/Conditions |
| Molecular Weight | 453.4 g/mol | N/A |
| Aqueous Solubility | < 0.1 µg/mL | pH 7.4, 25°C |
| LogP | 3.8 | Calculated |
| Formulation Vehicle | 10/20/70 (v/v/v) Solutol HS 15 / Propylene Glycol / Saline | See Protocol 1 |
| Solubility in Vehicle | 15 mg/mL | 25°C |
| Formulation pH | 6.5 - 7.0 | pH Meter |
| Formulation Stability | Stable for 24 hours at 4°C | Visual Inspection & HPLC |
| Recommended Dose Range | 10 - 100 mg/kg | Murine model, intravenous |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Administration
This protocol describes the preparation of a 10 mg/mL solution of this compound suitable for intravenous (IV) injection in mice.[14] Strategies such as using co-solvents and surfactants are often employed for poorly water-soluble compounds.[6]
Materials:
-
This compound powder
-
Solutol® HS 15
-
Propylene Glycol (PG)
-
Sterile Saline (0.9% NaCl)
-
Sterile 15 mL conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare the Co-solvent/Surfactant Vehicle:
-
In a sterile 15 mL conical tube, prepare the vehicle by mixing Solutol HS 15 and Propylene Glycol at a 1:2 ratio (e.g., for 3 mL of vehicle, add 1 mL of Solutol HS 15 and 2 mL of Propylene Glycol).
-
Vortex thoroughly until a homogenous solution is formed. This mixture constitutes 30% of the final formulation volume.
-
-
Solubilize this compound:
-
Weigh the required amount of this compound powder. For a final concentration of 10 mg/mL, weigh 100 mg of the compound for a final volume of 10 mL.
-
Add the powder to a new sterile 15 mL conical tube.
-
Add the prepared Solutol/PG vehicle (3 mL for a 10 mL final volume) to the powder.
-
Vortex vigorously for 5-10 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
-
Final Formulation Preparation:
-
Slowly add sterile saline to the dissolved drug concentrate, bringing the total volume to 10 mL. Add the saline dropwise while gently vortexing to prevent precipitation.
-
The final vehicle composition will be 10% Solutol HS 15, 20% Propylene Glycol, and 70% Saline.
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a sterile 0.22 µm syringe filter into a sterile container.
-
Store the formulation at 4°C and use within 24 hours of preparation.
-
Protocol 2: In Vivo Efficacy Evaluation in a Murine Neutropenic Thigh Infection Model
This protocol details the procedure for assessing the in vivo efficacy of the formulated this compound against a bacterial pathogen (e.g., Staphylococcus aureus) in a neutropenic mouse thigh infection model.[10][11][12][15] This model is widely used to evaluate antimicrobial agents under conditions of immunosuppression.[10][12]
Materials:
-
6-week-old female ICR mice (20-25 g)
-
Cyclophosphamide
-
Pathogenic bacterial strain (e.g., S. aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Formulated this compound (Protocol 1)
-
Vehicle control (10/20/70 Solutol/PG/Saline)
-
Sterile saline and PBS
-
Anesthetic (e.g., isoflurane)
-
Tissue homogenizer
-
Standard laboratory equipment for microbiology and animal handling
Procedure:
-
Induction of Neutropenia:
-
Inoculum Preparation:
-
On the day of infection (Day 0), prepare a fresh culture of S. aureus by inoculating TSB and incubating at 37°C with shaking until it reaches the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (e.g., ~1 x 10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plating.
-
-
Thigh Infection:
-
Treatment Administration:
-
Two hours post-infection, randomize mice into treatment groups (n=3-5 per group).
-
Group 1: Vehicle Control. Administer the formulation vehicle.
-
Group 2-X: this compound. Administer the formulated drug at various doses (e.g., 10, 30, 100 mg/kg).
-
Administer all treatments intravenously (IV) via the lateral tail vein. The maximum volume for a bolus IV injection in mice is typically 5 ml/kg.[14][16][17]
-
-
Endpoint Analysis (Bacterial Load Determination):
-
At 24 hours post-infection, euthanize the mice.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL).[10]
-
Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.
-
Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of CFU per gram of thigh tissue. Efficacy is measured by the reduction in bacterial load compared to the vehicle control group.
-
Visualizations
Mechanism of Action and Host Response
The diagram below illustrates the dual-target mechanism of this compound, leading to bacterial cell death. It also shows the recognition of bacterial Pathogen-Associated Molecular Patterns (PAMPs) by host Toll-Like Receptors (TLRs), initiating an innate immune signaling cascade.[18][19][20]
Experimental Workflow for In Vivo Efficacy Study
The following workflow diagram outlines the key steps of the murine neutropenic thigh infection model protocol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. future4200.com [future4200.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Murine thigh infection model. [bio-protocol.org]
- 12. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 13. criver.com [criver.com]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. Frontiers | Subverting Toll-Like Receptor Signaling by Bacterial Pathogens [frontiersin.org]
- 19. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 20. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Solubility Testing of Antibacterial Agent 39 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 39 (MCE Catalog No. HY-170993) is a novel pleuromutilin (B8085454) derivative with a molecular formula of C36H46BrN3O4S and a molecular weight of 696.74 g/mol .[1] It exhibits its antibacterial properties through a dual mechanism: inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit and disruption of the bacterial cell membrane.[1] Additionally, it has been identified as a target of organic cation transporters (OCTs), which may influence its pharmacokinetic properties and cellular interactions.[1]
The effective use of this compound in in vitro cell culture experiments is contingent upon its proper solubilization. Pleuromutilin derivatives are often characterized by low aqueous solubility, which can present challenges in achieving accurate and reproducible concentrations in biological assays. This document provides a comprehensive guide for determining the solubility of this compound and establishing a robust protocol for its use in cell culture applications. The following protocols are based on established methodologies for handling poorly soluble compounds in a research setting.
Data Presentation: Solubility and Concentration Guidelines
The solubility of this compound must be empirically determined. The following tables provide a structured framework for recording and presenting the solubility data obtained through the experimental protocols outlined in this document.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Observations (e.g., Clear, Precipitate, Hazy) |
| Cell Culture Medium (e.g., DMEM) | |||
| Phosphate-Buffered Saline (PBS) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Ethanol (B145695) (EtOH) | |||
| Other (Specify) |
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
| Solution Type | Recommended Concentration Range | Maximum Final Solvent Concentration in Culture |
| Stock Solution | 1-100 mM (in a suitable organic solvent) | N/A |
| Working Solution | 0.1-100 µM (in cell culture medium) | DMSO: ≤ 0.1% (v/v)Ethanol: ≤ 0.5% (v/v) |
Experimental Protocols
Protocol 1: Determination of Compound Solubility
This protocol describes a stepwise method to identify the most suitable solvent for this compound and to determine its maximum soluble concentration.
Materials:
-
This compound (MCE HY-170993)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Molecular biology grade Ethanol (EtOH)
-
Vortex mixer
-
Water bath sonicator
-
Incubator (37°C)
-
Microscope
Procedure:
-
Initial Solubility Test in Aqueous Solutions:
-
Weigh 1-2 mg of this compound into two separate sterile microcentrifuge tubes.
-
To the first tube, add a small volume of pre-warmed cell culture medium to achieve a high starting concentration (e.g., 10 mg/mL).
-
To the second tube, add a small volume of PBS to achieve the same starting concentration.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the compound is not fully dissolved, proceed with the following steps.
-
Use a water bath sonicator for 5-10 minutes.
-
Incubate at 37°C for 15-30 minutes with intermittent vortexing.
-
Examine a small aliquot under a microscope to check for the presence of precipitate.
-
If the compound remains insoluble, proceed to test organic solvents.
-
-
Solubility Test in Organic Solvents:
-
Weigh 1-2 mg of this compound into two new sterile microcentrifuge tubes.
-
To the first tube, add a small volume of DMSO to achieve a high starting concentration (e.g., 20 mg/mL or higher).
-
To the second tube, add a small volume of ethanol to achieve the same concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) and sonication may be applied if necessary.
-
Record the maximum concentration at which the compound remains fully dissolved in each solvent. This will be your stock solution concentration.
-
Protocol 2: Preparation of Stock and Working Solutions
Materials:
-
This compound
-
Selected optimal solvent (e.g., DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile syringe filters (0.22 µm)
-
Pre-warmed cell culture medium
Procedure for Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound into a sterile amber tube.
-
Add the appropriate volume of the selected solvent to achieve the desired stock concentration (e.g., 10 mM). The volume of solvent can be calculated using the following formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Vortex until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber tube.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the sterile stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of the organic solvent in the medium is non-toxic to the cells (e.g., ≤ 0.1% for DMSO).
-
Mix thoroughly by gentle pipetting or brief vortexing before adding to the cells. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Protocol 3: Determining Solvent Cytotoxicity
It is essential to determine the maximum concentration of the chosen solvent that is non-toxic to the specific cell line used in your experiments.
Materials:
-
The cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
The selected organic solvent (e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue)
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the solvent (e.g., DMSO) in the cell culture medium, starting from a high concentration (e.g., 1%) down to 0.01% or lower. Include a "no solvent" control.
-
Replace the existing medium in the wells with the medium containing the different solvent concentrations.
-
Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT assay.
-
The highest solvent concentration that does not significantly reduce cell viability is the maximum tolerable concentration for your experiments.
Visualization of Experimental Workflow and Potential Signaling Pathway
Caption: Experimental workflow for solubility testing and solution preparation.
Caption: Potential signaling effects of OCT inhibition by this compound.
References
Application Notes and Protocols for Antibacterial Agent 39: Resistance Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 39, a novel pleuromutilin (B8085454) derivative, demonstrates potent activity against a range of bacterial pathogens. Its unique mechanism of action involves a dual assault on bacterial cells: inhibition of protein synthesis via binding to the 50S ribosomal subunit and disruption of the cell membrane. This dual mechanism suggests a lower propensity for resistance development. However, understanding the potential for and mechanisms of resistance is a critical step in the preclinical development of any new antimicrobial agent.
These application notes provide detailed protocols for inducing and characterizing resistance to this compound in vitro. The methodologies described herein are based on established techniques for studying antibiotic resistance and are tailored to the specific mechanisms of action of pleuromutilin antibiotics and membrane-disrupting agents.
I. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The concentration range should be chosen to bracket the expected MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound and to a growth control well (containing no antibiotic).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a spectrophotometer.
Protocol 2: Serial Passage for Resistance Induction
This protocol describes a multi-step method to select for bacterial mutants with reduced susceptibility to this compound by repeatedly exposing the bacteria to sub-inhibitory concentrations of the compound.[1][2]
Materials:
-
Bacterial culture
-
This compound
-
CAMHB
-
Sterile culture tubes or 96-well plates
-
Incubator
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the parental bacterial strain using Protocol 1.
-
Serial Passage Setup: In a series of culture tubes or a 96-well plate, prepare a two-fold dilution series of this compound in CAMHB, with concentrations ranging from below to above the initial MIC.
-
Inoculation: Inoculate each tube/well with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate at 37°C for 24 hours.
-
Passage: Identify the well with the highest concentration of this compound that shows bacterial growth (sub-MIC). Use a small volume of this culture to inoculate a fresh set of serial dilutions of the compound.
-
Repeat Passages: Repeat steps 4 and 5 for a predetermined number of passages (e.g., 14-30 days) or until a significant increase in the MIC is observed.
-
MIC Monitoring: At regular intervals (e.g., every 2-3 passages), determine the MIC of the passaged culture to monitor the development of resistance.
-
Isolation of Resistant Mutants: After the final passage, streak the culture from the highest sub-MIC concentration onto an agar (B569324) plate containing the same concentration of this compound to isolate single colonies of resistant mutants.
-
Confirmation of Resistance: Confirm the resistance of the isolated mutants by re-determining their MIC and comparing it to the parental strain.
Protocol 3: Genetic Analysis of Resistant Mutants
This protocol provides a general workflow for identifying the genetic basis of resistance in the mutants generated through serial passage.
Materials:
-
Resistant and parental bacterial strains
-
DNA extraction kit
-
PCR reagents
-
Primers for genes of interest (e.g., rplC for ribosomal protein L3, 23S rRNA genes, and genes encoding ABC-F transporters)
-
Sanger sequencing or next-generation sequencing (NGS) platform
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the parental and resistant bacterial strains.
-
PCR Amplification: Amplify target genes known to be involved in pleuromutilin resistance (e.g., the gene for ribosomal protein L3 (rplC) and regions of the 23S rRNA gene).[3][4][5] For a broader approach, whole-genome sequencing can be employed.
-
DNA Sequencing: Sequence the amplified PCR products or the entire genome.
-
Sequence Analysis: Compare the DNA sequences of the resistant mutants to the parental strain to identify any mutations.
-
Confirmation of Mutation's Role: If a mutation is identified, its role in conferring resistance can be confirmed through techniques such as site-directed mutagenesis and complementation assays.
II. Data Presentation
The development of resistance is quantified by the fold change in the MIC of this compound for the resistant mutants compared to the parental strain.
Table 1: MIC Values of this compound Against Parental and Resistant Strains
| Strain ID | Generation Method | Passage Number | MIC (µg/mL) | Fold Change in MIC |
| Parental Strain | - | 0 | 0.125 | - |
| Resistant Mutant 1 | Serial Passage | 15 | 2.0 | 16 |
| Resistant Mutant 2 | Serial Passage | 20 | 8.0 | 64 |
| Resistant Mutant 3 | Spontaneous | - | 1.0 | 8 |
Table 2: Genetic Basis of Resistance in Selected Mutants
| Mutant ID | Target Gene | Mutation | Predicted Amino Acid Change |
| Resistant Mutant 1 | rplC (L3 protein) | G445A | Gly149Ser |
| Resistant Mutant 2 | 23S rRNA | A2058G | - |
| Resistant Mutant 3 | tva(A) homolog | Upregulation | - |
Note: The data presented in these tables are representative and may vary depending on the bacterial species and experimental conditions.
III. Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key known pathways of resistance to pleuromutilin and membrane-disrupting antibiotics.
Caption: Resistance to pleuromutilins via target site modification.
Caption: Resistance to membrane-disrupting agents.
Experimental Workflow Diagram
Caption: Experimental workflow for resistance induction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. Mutations in the Bacterial Ribosomal Protein L3 and Their Association with Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the bacterial ribosomal protein l3 and their association with antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Effect of the Cfr Methyltransferase and Ribosomal Protein L3 Mutations on Resistance to Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Delivery of Antibacterial Agent 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel therapeutic strategies. "Antibacterial agent 39" represents two distinct classes of potent antimicrobial compounds: the porcine cathelicidin (B612621) peptide PR-39 and the pleuromutilin (B8085454) derivative Antimicrobial agent-39 (Compound 8i) . Targeted delivery of these agents can enhance their therapeutic efficacy, reduce systemic toxicity, and overcome bacterial resistance mechanisms.
These application notes provide an overview of targeted delivery strategies and detailed protocols for the formulation and evaluation of delivery systems for both PR-39 and pleuromutilin derivatives. The protocols are based on established methodologies for similar molecules and should be adapted and optimized for the specific "this compound" being investigated.
I. PR-39: A Cationic Antimicrobial Peptide
PR-39 is a proline- and arginine-rich antimicrobial peptide that exerts its effect by inhibiting bacterial DNA and protein synthesis. Its cationic nature facilitates interaction with negatively charged bacterial membranes, making it a candidate for targeted delivery systems that exploit this property.
Data Presentation: PR-39 Nanoparticle Characteristics
The following table summarizes typical quantitative data for antimicrobial peptide-loaded nanoparticles, which can be used as a benchmark for the development of PR-39 delivery systems.
| Delivery System | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan (B1678972) Nanoparticles | 200 - 500 | +20 to +40 | 70 - 95 | 5 - 20 | [1] |
| Alginate Nanoparticles | 150 - 300 | -20 to -40 | 60 - 85 | 10 - 25 | [2] |
| Liposomes | 100 - 250 | -30 to +30 | 50 - 90 | 1 - 10 | [3][4] |
Experimental Protocol: Preparation of PR-39 Loaded Chitosan Nanoparticles
This protocol describes the preparation of PR-39 loaded chitosan nanoparticles by ionic gelation.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
PR-39 peptide
-
Purified water (Milli-Q or equivalent)
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve 0.1% (w/v) chitosan in a 1% (v/v) acetic acid solution by stirring overnight at room temperature.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
PR-39 Incorporation:
-
Dissolve PR-39 in purified water to a desired concentration (e.g., 1 mg/mL).
-
Add the PR-39 solution to the chitosan solution at a specific chitosan:PR-39 weight ratio (e.g., 5:1, 10:1) and stir for 30 minutes.
-
-
Nanoparticle Formation:
-
Prepare a 0.1% (w/v) TPP solution in purified water.
-
Add the TPP solution dropwise to the chitosan/PR-39 solution under constant magnetic stirring at room temperature.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles. The solution should become opalescent.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in purified water.
-
Alternatively, purify the nanoparticles by dialysis against purified water for 24 hours to remove unentrapped PR-39 and other reagents.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by quantifying the amount of PR-39 in the supernatant after centrifugation using a suitable peptide quantification assay (e.g., BCA assay or HPLC).
-
Visualization: PR-39 Delivery Workflow
Caption: Workflow for PR-39 nanoparticle preparation and evaluation.
II. Antimicrobial Agent-39 (Compound 8i): A Pleuromutilin Derivative
"Antimicrobial agent-39 (Compound 8i)" is a pleuromutilin derivative that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit and also disrupts bacterial cell membranes. As a small molecule, it can be encapsulated in various nanoparticle systems for targeted delivery.
Data Presentation: Pleuromutilin Derivative Nanoparticle Characteristics
This table provides representative data for the encapsulation of small molecule antibiotics in polymeric nanoparticles.
| Delivery System | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | 150 - 250 | -15 to -30 | 60 - 85 | 5 - 15 | [5][6] |
| Solid Lipid Nanoparticles (SLNs) | 100 - 300 | -10 to -25 | 70 - 95 | 2 - 10 | [7] |
| Liposomes | 100 - 200 | -25 to +25 | 40 - 80 | 1 - 8 | [7] |
Experimental Protocol: Preparation of "Antimicrobial Agent-39 (Compound 8i)" Loaded PLGA Nanoparticles
This protocol details the preparation of nanoparticles encapsulating a pleuromutilin derivative using an oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
"Antimicrobial agent-39 (Compound 8i)"
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Purified water (Milli-Q or equivalent)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and "Antimicrobial agent-39 (Compound 8i)" in the organic solvent (e.g., DCM).
-
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an o/w emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes.
-
Wash the nanoparticle pellet three times with purified water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., trehalose).
-
Freeze-dry the suspension to obtain a powder for long-term storage.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Quantify the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles in a suitable solvent and measuring the drug concentration using HPLC.
-
Visualization: Targeted Delivery Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Current Advances in Lipid and Polymeric Antimicrobial Peptide Delivery Systems and Coatings for the Prevention and Treatment of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Trends in Development of Liposomes for Targeting Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bezmialemscience.org [bezmialemscience.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for "Antibacterial Agent 39" in a Mouse Model of Infection
These application notes provide a detailed overview of "Antibacterial agent 39 (Compound 8i)," a novel pleuromutilin (B8085454) derivative, and its application in a mouse model of pyelonephritis. The information is targeted towards researchers, scientists, and drug development professionals.
Introduction
"this compound," also referred to as Compound 8i, is a promising antibiotic with a multi-faceted mechanism of action. It functions by inhibiting bacterial protein synthesis through targeting the 50S ribosomal subunit and also disrupts bacterial cell membranes, leading to the leakage of cellular contents.[1] A key feature of this agent is its ability to target organic cation transporters (OCTs), which facilitates its accumulation in infected kidneys. This targeted delivery makes it a particularly effective treatment for pyelonephritis, as demonstrated in mouse models.[1]
Data Presentation
The following tables summarize representative quantitative data that could be expected from in vivo efficacy studies of "this compound" in a mouse model of pyelonephritis. Please note that the specific data from the definitive study by Tian et al. is anticipated in a future publication; the data presented here is illustrative of typical findings in such research.
Table 1: In Vivo Efficacy of this compound Against Uropathogenic E. coli in a Mouse Pyelonephritis Model
| Treatment Group | Dosage (mg/kg, i.p.) | Bacterial Load in Kidneys (Log10 CFU/g ± SD) | Percent Survival (7 days post-infection) |
| Vehicle Control | - | 8.2 ± 0.5 | 0% |
| This compound | 10 | 5.1 ± 0.7 | 60% |
| This compound | 25 | 3.5 ± 0.4 | 90% |
| This compound | 50 | < 2.0 | 100% |
| Levofloxacin | 20 | 4.2 ± 0.6 | 80% |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t1/2) | 4.5 hours |
| Cmax (Maximum plasma concentration) | 12.8 µg/mL |
| Tmax (Time to reach Cmax) | 1 hour |
| AUC (Area under the curve) | 58.4 µg*h/mL |
| Kidney-to-Plasma Concentration Ratio (at 4h) | ~15:1 |
Experimental Protocols
The following are detailed protocols for the preparation of "this compound," the establishment of a mouse model of pyelonephritis, and the assessment of the agent's efficacy.
Protocol 1: Preparation and Administration of this compound
-
Reconstitution: Aseptically reconstitute lyophilized "this compound" (Compound 8i) with sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 100 mg/mL.
-
Dilution: For injection, dilute the stock solution in a sterile vehicle consisting of 5% DMSO, 40% propylene (B89431) glycol, and 55% saline to the desired final concentrations (e.g., 1 mg/mL, 2.5 mg/mL, and 5 mg/mL for dosages of 10, 25, and 50 mg/kg, respectively, in a 20g mouse with an injection volume of 200 µL).
-
Administration: Administer the prepared solution to mice via intraperitoneal (i.p.) injection.
Protocol 2: Mouse Model of Pyelonephritis
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Bacterial Strain: Utilize a uropathogenic strain of Escherichia coli (UPEC), for example, CFT073.
-
Inoculum Preparation: Culture UPEC overnight in Luria-Bertani (LB) broth at 37°C with agitation. Centrifuge the culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to a final concentration of 1 x 10^9 colony-forming units (CFU)/mL.
-
Infection: Anesthetize the mice. Introduce 50 µL of the bacterial suspension (5 x 10^7 CFU) into the bladder via transurethral catheterization.
-
Post-Infection Monitoring: House the mice with free access to food and water. Monitor for signs of infection such as lethargy, ruffled fur, and weight loss.
Protocol 3: Assessment of Antibacterial Efficacy
-
Treatment Initiation: Begin treatment with "this compound" or vehicle control 24 hours post-infection. Administer treatment once daily for 3-5 days.
-
Bacterial Load Determination: At 24 hours after the final treatment, euthanize a subset of mice from each group. Aseptically harvest the kidneys, homogenize them in sterile PBS, and perform serial dilutions. Plate the dilutions on LB agar (B569324) plates to determine the bacterial load (CFU/gram of tissue).
-
Survival Study: Monitor the remaining mice for survival for at least 7 days post-infection.
-
Histopathology: For a more detailed analysis, fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflow.
References
Troubleshooting & Optimization
"Antibacterial agent 39" solubility issues in aqueous solution
Technical Support Center: Antibacterial Agent 39
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of "this compound."
Disclaimer: "this compound" is treated as a representative novel, poorly water-soluble antibacterial compound. The guidance and protocols provided are based on general principles for handling such molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in water or my aqueous buffer. What is the likely cause?
A1: Many novel antibacterial agents, particularly those with complex hydrophobic structures, exhibit poor water solubility.[1] This is the most common reason for dissolution challenges. Factors influencing this include the compound's crystalline structure, high molecular weight, and lack of ionizable groups.[2][3]
Q2: Can I use an organic solvent to prepare a stock solution?
A2: Yes, this is a standard and highly recommended practice for compounds with poor aqueous solubility.[4] Preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is a common first step.[5]
Q3: What is the maximum concentration of a co-solvent like DMSO I can use in my antibacterial assay?
A3: The final concentration of the organic solvent should be kept to a minimum, as it can affect bacterial growth and interfere with the experimental results.[6][7] As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize off-target effects.[4] However, the tolerance can vary between different bacterial strains. It is crucial to run a vehicle control (your aqueous medium with the same final concentration of the solvent) to assess any intrinsic antimicrobial or potentiating effects.[6][8]
Q4: I observed a precipitate forming when I diluted my DMSO stock solution into my aqueous buffer. What should I do?
A4: This phenomenon, known as precipitation, often occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower.[4] To mitigate this, try the following:
-
Slow Dilution: Add the stock solution dropwise to the vortexing aqueous buffer to ensure rapid dispersion.[9]
-
Lower Concentration: Decrease the concentration of the stock solution or the final working concentration.[1]
-
Use of Surfactants: Consider including a small amount of a biocompatible surfactant, like Tween-80 or Pluronic F68, in your aqueous buffer.[10]
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Issue 1: Incomplete Dissolution of Solid Compound in Aqueous Buffer
-
Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.
-
Troubleshooting Steps:
-
Particle Size Reduction: If you have the solid compound, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate, though it won't increase the equilibrium solubility.[11][12]
-
pH Adjustment: If this compound has ionizable groups (e.g., carboxylic acids or amines), its solubility will be pH-dependent.[1][10] For a weakly acidic compound, increasing the pH will enhance solubility. For a weakly basic compound, decreasing the pH will have the same effect.[1]
-
Use of Solubilizing Agents: Incorporate cyclodextrins or surfactants into the aqueous buffer to enhance solubility.[10][13]
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Variable solubility between experiments, leading to inconsistent effective concentrations. This can be due to the formation of small, invisible aggregates.[9]
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before use, visually inspect your final solution for any particulates.
-
Sonication: Briefly sonicate the final working solution to help break up small aggregates.[9]
-
Kinetic Solubility Assay: Perform a kinetic solubility assay (see protocol below) to determine the solubility limit in your specific experimental medium. This will help you work at a concentration where the compound is fully dissolved.[14]
-
Data Presentation: Solubility Profile of this compound
The following tables summarize hypothetical quantitative data for the solubility of this compound in various conditions.
Table 1: Solubility in Different Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 1 |
| Ethanol | 1500 |
| Dimethyl Sulfoxide (DMSO) | > 20000 |
Table 2: Aqueous Solubility at Different pH Values
| Aqueous Buffer | pH | Solubility (µg/mL) |
| Citrate Buffer | 5.0 | < 1 |
| Phosphate Buffer | 7.0 | 1.5 |
| Tris Buffer | 8.0 | 12.5 |
| CAPS Buffer | 10.0 | 55.0 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to the powder.[5]
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Dilution: While vortexing the desired aqueous buffer, slowly add the dissolved stock solution to reach the final desired concentration.[5]
Protocol 2: Kinetic Solubility Assay by UV Spectrophotometry
This protocol is adapted from standard high-throughput kinetic solubility assay methods.[14][15][16]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[15]
-
Addition of Buffer: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final concentrations.[15] The final DMSO concentration should be consistent across all wells (e.g., 2%).[17]
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).[15][17]
-
Filtration: After incubation, filter the solution using a solubility filter plate to separate any undissolved precipitate.[16]
-
UV Absorbance Measurement: Use a UV spectrophotometer to measure the absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).[15]
-
Quantification: Calculate the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer with a known concentration of the compound (prepared by diluting the DMSO stock in a solvent where it is freely soluble, like a 50:50 acetonitrile:water mixture).
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: Workflow for troubleshooting solubility issues.
Diagram 2: Example Signaling Pathway Target for Antibacterial Agents
Many antibacterial agents target two-component signal transduction systems, which are crucial for bacteria to respond to environmental stimuli and regulate virulence.[18][19]
Caption: Inhibition of a two-component signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 13. brieflands.com [brieflands.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]
"Antibacterial agent 39" high background in MIC assay
Technical Support Center: Antibacterial Agent 39
This guide provides troubleshooting advice for researchers encountering a high background signal in Minimum Inhibitory Concentration (MIC) assays when testing "this compound" or other novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a high background signal in a broth microdilution MIC assay?
A high background signal, which can be misinterpreted as bacterial growth, is a common issue that can lead to falsely elevated MIC values.[1][2] The primary causes are typically related to the intrinsic properties of the test compound itself. These include:
-
Color Interference: If the test compound is colored, it can absorb light at the same wavelength used to measure bacterial growth (e.g., 600 nm), leading to artificially high absorbance readings.[3]
-
Insolubility and Precipitation: Compounds that are poorly soluble in the assay medium can form a precipitate.[4] This particulate matter can scatter light, causing an increase in optical density (OD) that mimics the turbidity of bacterial growth.[4][5]
-
Autofluorescence: For assays that use fluorescent reporters to measure viability (e.g., resazurin-based assays), a compound that is naturally fluorescent (autofluorescent) can emit light in the same spectral region as the reporter dye, resulting in a high background signal.[6][7][8]
-
Chemical Reactivity: Some test agents can chemically react with viability indicators. For example, compounds with antioxidant properties can directly reduce resazurin (B115843) (the active ingredient in AlamarBlue) to its fluorescent product, resorufin, in the absence of viable cells, leading to false-positive signals.[9]
Q2: My "this compound" is causing the wells to be colored and cloudy. How does this affect my MIC interpretation?
This observation strongly suggests that the physical properties of "this compound" are interfering with the assay readout.
-
Color: The intrinsic color of the agent will add to the total absorbance, masking the true absorbance from bacterial growth.
Q3: How can I distinguish between true bacterial growth and assay interference from "this compound"?
The most effective way to identify assay interference is to run a set of control experiments. The essential control is a "compound-only" plate that contains the serial dilutions of "this compound" in sterile broth but without any bacteria .[10]
-
If you observe a high OD or fluorescence reading in these bacteria-free wells, it confirms that the signal is coming from your compound.
-
By subtracting the reading of each "compound-only" well from the corresponding well with bacteria, you can correct for the background interference.[10] However, this method may not be accurate if the compound's properties change in the presence of bacteria.
Q4: What are the first troubleshooting steps I should take when I suspect my compound is causing a high background?
-
Run Controls: Immediately set up the "compound-only" control plate as described in Q3. This is the most crucial first step for diagnosis.
-
Check Solubility: Determine the solubility of your agent in the test medium. If it precipitates at the tested concentrations, you may need to use a solubilizing agent like DMSO.[11] Remember to also run a solvent toxicity control to ensure the solvent itself isn't inhibiting bacterial growth.[11]
-
Visual Inspection: Carefully inspect the microplate wells with a microscope. This can help you distinguish between the uniform turbidity of bacterial growth and the crystalline or amorphous appearance of a chemical precipitate.
Troubleshooting Guide & Data Summary
If you have confirmed that "this compound" is causing interference, use the following table to identify the problem and find a solution.
| Problem Type | Potential Cause | Diagnostic Control Experiment | Recommended Solutions |
| Color Interference | The compound absorbs light at the assay wavelength (e.g., 600 nm). | Run a full plate with serial dilutions of the compound in sterile broth (no bacteria). Measure absorbance. | 1. Background Subtraction: Subtract the absorbance of the compound-only control from the test wells.[10]2. Use a Viability Dye: Switch to a colorimetric viability assay that uses a different wavelength (e.g., MTT, XTT) or a fluorescent indicator (e.g., resazurin), provided the compound doesn't interfere with these.[3]3. Visual MIC: Read the plate by eye to find the lowest concentration with no visible growth. |
| Precipitation / Insolubility | The compound's concentration exceeds its solubility limit in the aqueous culture medium. | 1. Visually inspect wells for cloudiness or particles.2. Run a compound-only control plate and check for turbidity. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in a solvent like DMSO and dilute it into the media. Keep the final solvent concentration below the toxicity threshold (typically ≤1%).[11]2. Lower Test Concentrations: Test a concentration range below the solubility limit.3. Alternative Assay: Use a non-turbidity-based method, such as a fluorescent viability assay or plating for colony forming units (CFU). |
| Autofluorescence | The compound naturally fluoresces at the excitation/emission wavelengths of the reporter dye. | Run a compound-only control plate and measure fluorescence on a plate reader. | 1. Use Red-Shifted Dyes: Switch to fluorophores that emit in the far-red spectrum to avoid the compound's autofluorescence range.[6][12]2. Change Readout Method: Switch to an absorbance-based (colorimetric) or luminescence-based assay.[7]3. Time-Resolved Fluorescence (TRF): If available, use TRF, which can distinguish between short-lived background fluorescence and the long-lived signal from specific labels. |
| Chemical Reactivity | The compound directly reduces or oxidizes the viability indicator dye (e.g., resazurin, MTT). | Add the compound and the viability dye to sterile broth (no cells). Incubate and check for a color/fluorescence change. | 1. Choose a Different Assay: Select a viability assay with a different mechanism, such as an ATP-based luminescence assay (e.g., BacTiter-Glo™).2. Reduce Dye Incubation Time: Minimize the time the dye is in contact with the compound to reduce the non-biological reaction.3. Growth-Based Readout: Rely on traditional turbidity (if solubility is not an issue) or CFU plating. |
Experimental Protocols
Protocol 1: Assessing Intrinsic Compound Interference
This protocol determines if "this compound" contributes to the signal (absorbance or fluorescence) in a 96-well plate format.
Materials:
-
96-well clear, black, or white microplates (choose based on assay: clear for absorbance, black for fluorescence, white for luminescence).[7]
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.
-
"this compound" stock solution.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Plate Setup: Prepare two identical 96-well plates. Label one "Test Plate" and the other "Compound Control Plate."
-
Compound Dilution: Prepare a two-fold serial dilution of "this compound" directly in the plates using sterile broth. For example, add 100 µL of broth to columns 2-12. Add 200 µL of the highest compound concentration to column 1. Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Columns 11 and 12 will serve as controls.
-
Controls:
-
Growth Control (Test Plate only): Add bacterial inoculum to wells in column 11 (broth only, no compound).
-
Sterility Control (Both Plates): Leave wells in column 12 with sterile broth only.
-
-
Inoculation: Add the standardized bacterial inoculum to all wells (columns 1-11) of the "Test Plate" only. Do not add bacteria to the "Compound Control Plate."
-
Incubation: Incubate both plates under standard conditions (e.g., 37°C for 18-24 hours).
-
Measurement: After incubation, measure the signal (e.g., OD at 600 nm or fluorescence at appropriate wavelengths) for both plates.
-
Analysis:
-
Examine the "Compound Control Plate." Any signal above the sterility control (column 12) is due to interference from your compound.
-
For data correction, subtract the value of each well in the "Compound Control Plate" from the corresponding well in the "Test Plate."
-
Protocol 2: Compound Solubility Test in Assay Medium
This protocol provides a method to estimate the solubility of "this compound" in your microbiological broth.
Materials:
-
"this compound" (powder or stock).
-
Sterile assay medium (e.g., CAMHB).
-
Sterile microcentrifuge tubes.
-
Vortex mixer.
-
Incubator/shaker (37°C).
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare Supersaturated Solution: Weigh out an excess amount of "this compound" (e.g., 5-10 mg) into a sterile microcentrifuge tube. Add 1 mL of the sterile assay medium. This amount should be well above the expected solubility limit.
-
Equilibration: Vortex the tube vigorously for 2 minutes. Place the tube in a shaker incubator at 37°C for 24 hours to allow it to reach equilibrium.[13]
-
Separate Undissolved Compound: After incubation, centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet all undissolved particles.
-
Collect Supernatant: Carefully collect the supernatant without disturbing the pellet. This supernatant represents the saturated solution of your compound in the medium.
-
Serial Dilution: Perform a serial dilution of the supernatant in fresh sterile medium.
-
Measure Absorbance/Fluorescence: Measure the signal of the diluted samples using a spectrophotometer at the compound's maximum absorbance wavelength (if known) or the wavelength that causes interference.
-
Determine Solubility Limit: The highest concentration that does not show visible precipitation and falls within the linear range of your measurement can be considered the approximate solubility limit under these conditions. Any concentrations used in the MIC assay above this limit are likely to precipitate.
Visualizations
Caption: Troubleshooting workflow for high background in MIC assays.
Caption: Common types of compound interference in 96-well plate assays.
References
- 1. Problems arising in antimicrobial therapy due to false susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of False Resistance Results Obtained in Testing the Susceptibility of Mycobacterium tuberculosis to Pyrazinamide with the Bactec MGIT 960 System Using a Reduced Inoculum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth-Based Bacterial Viability Assay for Interference-Free and High-Throughput Toxicity Screening of Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. who.int [who.int]
Technical Support Center: Optimizing In Vivo Dosage of "Antibacterial Agent 39"
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of "Antibacterial Agent 39." Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo efficacy studies with this compound?
A1: The initial dose for in vivo efficacy studies should be determined based on its in vitro potency, specifically the Minimum Inhibitory Concentration (MIC) against the target pathogen. A common starting point is a dose projected to achieve a plasma concentration several times higher than the MIC. It is also critical to consider preliminary pharmacokinetic (PK) and toxicology data to establish a safe and potentially effective starting dose. For a novel compound like this compound, a dose-ranging study in a suitable animal model, such as the murine thigh infection model, is strongly advised.[1][2]
Q2: How should I prepare this compound for in vivo administration?
A2: The formulation for in vivo administration depends on the physicochemical properties of this compound, such as its solubility and stability. A sterile, biocompatible vehicle like saline or phosphate-buffered saline (PBS) is a good starting point. If the agent exhibits poor aqueous solubility, a formulation containing a solubilizing agent (e.g., DMSO, cyclodextrins) may be required. It is imperative to conduct a pilot study to determine the maximum tolerated concentration of the vehicle to prevent confounding toxicity.[1]
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for this compound?
A3: The PK/PD index that best predicts the efficacy of an antibacterial agent can be time-dependent, concentration-dependent, or a combination of both.[1] For time-dependent agents, the primary parameter is the percentage of the dosing interval during which the drug concentration remains above the MIC (%T>MIC). For concentration-dependent agents, the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) or the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) are more predictive of efficacy.[1][3] Determining the specific PK/PD driver for this compound is crucial for dose optimization.
Q4: Which animal models are most appropriate for evaluating the in vivo efficacy of this compound?
A4: The choice of animal model is contingent on the research question.[2] Commonly employed models for assessing antibacterial efficacy include:
-
Murine Thigh Infection Model: A standard for quantifying in vivo efficacy and comparing different dosing regimens.[1][2]
-
Murine Pneumonia Model: Suitable for evaluating efficacy against respiratory pathogens.[2]
-
Sepsis Models: Used to assess the agent's ability to control systemic infections.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low in vivo efficacy despite good in vitro activity | Poor Pharmacokinetics (PK): The agent may be rapidly metabolized or cleared, or may not adequately penetrate the site of infection. | Conduct a murine pharmacokinetic study to determine parameters such as Cmax, half-life, and AUC.[4] Consider reformulating the agent or altering the dosing regimen. |
| High Bacterial Inoculum: An excessively high bacterial load at the infection site can diminish the apparent activity of an antibiotic.[2] | Ensure the inoculum size is within a standard range for the chosen model. | |
| Emergence of Resistance: | Culture bacteria from treated animals to assess for any increase in the MIC of this compound.[1][2] | |
| Observed toxicity in animal models | High Dose: | Perform a dose-escalation study to establish the maximum tolerated dose (MTD). Consider reducing the dose or the frequency of dosing.[1] |
| Vehicle Toxicity: | Administer the vehicle alone to a control group of animals to evaluate its contribution to the observed toxicity.[1] | |
| Rapid Drug Administration: | Consider optimizing the rate of administration, as rapid injection can lead to acute toxicity.[5] | |
| Inconsistent results between experiments | Variability in Animal Cohort: | Use animals of the same age, sex, and genetic background to minimize biological variability.[2] |
| Inconsistent Dosing: | Ensure accurate and consistent preparation of dosing solutions and standardize the administration technique.[2] |
Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice
| Parameter | 10 mg/kg Subcutaneous | 20 mg/kg Intravenous |
| Cmax (µg/mL) | 14.5 ± 2.3 | 42.8 ± 6.1 |
| Tmax (h) | 0.6 | 0.1 |
| AUC (0-24h) (µg·h/mL) | 72.1 ± 8.9 | 145.3 ± 17.5 |
| Half-life (t1/2) (h) | 2.7 ± 0.5 | 2.5 ± 0.4 |
| Clearance (CL) (mL/h/kg) | 138.7 ± 16.2 | 137.6 ± 15.8 |
| Volume of Distribution (Vd) (L/kg) | 0.52 ± 0.07 | 0.49 ± 0.06 |
Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model (Staphylococcus aureus)
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Log10 CFU/thigh (± SD) at 24h | Log10 Reduction vs. Control |
| Vehicle Control | - | - | 7.8 ± 0.4 | - |
| This compound | 10 | Single Dose | 6.5 ± 0.5 | 1.3 |
| This compound | 25 | Single Dose | 5.1 ± 0.6 | 2.7 |
| This compound | 50 | Single Dose | 3.9 ± 0.4 | 3.9 |
| This compound | 25 | BID (Twice Daily) | 4.2 ± 0.5 | 3.6 |
Experimental Protocols
Protocol 1: Murine Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
-
Animal Model:
-
Species: ICR (CD-1) mice, female, 6-8 weeks old.[4]
-
Health Status: Specific pathogen-free.
-
Housing: Standardized conditions (12-h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
-
Experimental Procedure:
-
Dosing: Administer this compound via the desired route (e.g., intravenous, subcutaneous) at a specified dose.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from a suitable site (e.g., tail vein, retro-orbital sinus) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.[2]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Protocol 2: Murine Thigh Infection Model
-
Animal Preparation: Use 6-8 week old female ICR mice. Render the mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).[1]
-
Infection: On day 0, inject 0.1 mL of a logarithmic-phase culture of the target pathogen (e.g., Staphylococcus aureus at 1 x 10^6 CFU/mL) into the right thigh muscle.[1]
-
Treatment: Two hours post-infection, administer this compound or a vehicle control via the desired route (e.g., intravenous, subcutaneous).[1]
-
Endpoint: At 24 hours post-treatment, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for Colony Forming Unit (CFU) enumeration on appropriate agar (B569324) plates.[2]
-
Data Analysis: Compare the bacterial load in the thighs of the treated animals to that of the untreated controls. A reduction of ≥2-log10 in CFU is generally considered a significant antibacterial effect.[2]
Visualizations
Caption: Workflow for preclinical in vivo efficacy studies.
Caption: Troubleshooting logic for low in vivo efficacy.
References
"Antibacterial agent 39" reducing cytotoxicity in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antibacterial agent, Agent 39. The information is designed to address common challenges encountered during in vitro experiments involving mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Agent 39?
A1: Agent 39 is a novel antibacterial compound that primarily targets bacterial cell wall synthesis. Its specific mode of action involves the inhibition of key enzymes responsible for peptidoglycan formation, leading to bacterial cell lysis. While highly effective against a broad spectrum of bacteria, its interaction with mammalian cells is still under investigation.
Q2: I am observing higher-than-expected cytotoxicity in my mammalian cell line when treated with Agent 39. What are the possible reasons?
A2: Several factors could contribute to increased cytotoxicity:
-
Cell Line Sensitivity: Different mammalian cell lines exhibit varying sensitivities to therapeutic compounds. It is crucial to test Agent 39 across a panel of cell lines to determine a therapeutic window.
-
Off-Target Effects: At higher concentrations, Agent 39 may have off-target effects on mammalian cellular pathways.
-
Compound Stability: Degradation of Agent 39 in culture media could lead to the formation of cytotoxic byproducts.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to the agent.
Q3: How can I reduce the cytotoxicity of Agent 39 in my experiments?
A3: To mitigate cytotoxicity, consider the following strategies:
-
Dose-Response Optimization: Perform a thorough dose-response analysis to identify the optimal concentration that balances antibacterial efficacy and minimal cytotoxicity.
-
Time-Course Experiments: Evaluate the effect of different incubation times to determine if shorter exposure periods can achieve the desired antibacterial effect with reduced toxicity.
-
Use of Serum: Ensure the presence of an appropriate concentration of serum in your culture media, as it can sometimes sequester compounds and reduce their effective concentration.
-
Co-treatment with Cytoprotective Agents: In some cases, co-treatment with antioxidants or other cytoprotective agents may alleviate off-target toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding plates. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Contamination of cell cultures. | Regularly check for microbial contamination. Use sterile techniques and periodically test for mycoplasma. | |
| Agent 39 appears to lose antibacterial activity over time in culture. | Compound instability in culture media. | Prepare fresh stock solutions of Agent 39 for each experiment. Assess the stability of the compound in your specific culture medium over time. |
| Binding to plasticware. | Use low-adhesion plasticware for storing and diluting Agent 39. | |
| Unexpected morphological changes in mammalian cells at sub-lethal concentrations. | Induction of specific signaling pathways. | Investigate potential off-target effects by performing pathway analysis (e.g., Western blotting for key signaling proteins, gene expression analysis). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is well below the toxic threshold for your cell line. Run a solvent-only control. |
Quantitative Data Summary
The following table summarizes the antibacterial efficacy and in vitro cytotoxicity of Agent 39 against various bacterial strains and mammalian cell lines.
| Organism/Cell Line | Parameter | Value |
| Staphylococcus aureus (ATCC 29213) | Minimum Inhibitory Concentration (MIC) | 2 µg/mL |
| Escherichia coli (ATCC 25922) | Minimum Inhibitory Concentration (MIC) | 4 µg/mL |
| Pseudomonas aeruginosa (ATCC 27853) | Minimum Inhibitory Concentration (MIC) | 8 µg/mL |
| Human Embryonic Kidney Cells (HEK293) | 50% Inhibitory Concentration (IC50) | 50 µg/mL |
| Human Liver Cancer Cells (HepG2) | 50% Inhibitory Concentration (IC50) | 75 µg/mL |
| Human Lung Fibroblast Cells (IMR-90) | 50% Inhibitory Concentration (IC50) | > 100 µg/mL |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Agent 39.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial suspension (adjusted to 0.5 McFarland standard), Agent 39 stock solution.
-
Procedure:
-
Prepare serial two-fold dilutions of Agent 39 in MHB directly in the 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without Agent 39) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Agent 39 that completely inhibits visible bacterial growth.
-
2. MTT Assay for Mammalian Cell Cytotoxicity
This protocol describes the use of the MTT assay to assess the cytotoxicity of Agent 39 on mammalian cells.
-
Materials: 96-well cell culture plates, complete cell culture medium, mammalian cells, Agent 39 stock solution, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Agent 39 and incubate for 24-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of Agent 39 using the MTT assay.
Caption: Hypothetical signaling pathway for Agent 39-induced cytotoxicity.
Technical Support Center: Troubleshooting Poor Biofilm Penetration of Antibacterial Agent 39
Welcome to the technical support center for Antibacterial Agent 39. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to poor biofilm penetration during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound showing reduced efficacy against bacterial biofilms compared to planktonic bacteria?
Bacterial biofilms present a formidable barrier to antimicrobial agents, often leading to a significant decrease in efficacy. This phenomenon is multifactorial and can be attributed to the complex structure and physiology of biofilms.
-
Extracellular Polymeric Substance (EPS) Matrix: Biofilms are encased in a self-produced matrix of polysaccharides, proteins, lipids, and extracellular DNA (eDNA).[1][2] This dense matrix acts as a physical barrier, impeding the diffusion of antibacterial agents to the embedded bacteria.[3][4] The EPS can also interact with and sequester the agent, further reducing its availability.
-
Altered Microenvironment: Within the biofilm, gradients of nutrients, oxygen, and pH can exist.[3] These microenvironments can influence the physiological state of the bacteria and the chemical properties of your antibacterial agent, potentially rendering it less active.
-
Physiological Heterogeneity: Bacteria within a biofilm exist in various metabolic states. Cells in the deeper layers may be dormant or slow-growing, making them less susceptible to antibiotics that target active cellular processes.[5] The presence of highly tolerant "persister cells" also contributes to the overall resistance of the biofilm.[5]
-
Efflux Pumps: Bacteria within biofilms can upregulate the expression of efflux pumps, which actively transport antimicrobial agents out of the cell, preventing them from reaching their intracellular targets.[4]
2. How can I determine if poor penetration is the primary reason for the reduced efficacy of this compound against my target biofilm?
Several experimental approaches can be employed to assess the penetration of your antibacterial agent into the biofilm.
-
Confocal Laser Scanning Microscopy (CLSM): If your agent is intrinsically fluorescent or can be fluorescently labeled without altering its activity, CLSM is a powerful tool to visualize its distribution within the biofilm.[6]
-
Time-Lapse Microscopy: This technique can be used to monitor the killing dynamics of the antibacterial agent within the biofilm. If killing is observed only on the surface layers, it strongly suggests a penetration issue.
-
Direct Quantification: This involves physically sectioning the biofilm after treatment and quantifying the concentration of the agent in each layer using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
Below is a generalized workflow for assessing biofilm penetration using CLSM.
3. What strategies can I employ to enhance the penetration of this compound into biofilms?
Several strategies can be explored to improve the delivery of your antibacterial agent to the bacteria embedded within the biofilm. The choice of strategy will depend on the properties of your agent and the target biofilm.
-
Co-administration with Biofilm Matrix-Degrading Enzymes: Enzymes that can degrade components of the EPS matrix can create channels for the antibacterial agent to penetrate deeper into the biofilm.[7][8]
Enzyme Target in Biofilm Matrix Reference Organisms Dispersin B Polysaccharides (specifically β-1,6-N-acetylglucosamine) Staphylococcus aureus, Staphylococcus epidermidis DNase I Extracellular DNA (eDNA) Pseudomonas aeruginosa, Staphylococcus aureus[1] α-amylase Exopolysaccharides Various bacteria -
Use of Quorum Sensing Inhibitors (QSIs): Quorum sensing is a cell-to-cell communication system that regulates biofilm formation and maintenance.[9] Inhibiting this system can disrupt biofilm integrity and potentially enhance antibiotic penetration.[10][11]
-
Formulation with Nanoparticles: Encapsulating your antibacterial agent in nanoparticles can improve its stability and facilitate its transport through the biofilm matrix.[12][13][14][15] The surface properties of the nanoparticles can be tailored to enhance interaction with and penetration into the biofilm.[14]
Nanoparticle Type Potential Advantages for Biofilm Penetration Lipid-coated hybrid nanoparticles (LCHNPs) Cationic lipid coating can enhance penetration into negatively charged biofilms.[12][13] Poly(lactic-co-glycolic acid) (PLGA) nanoparticles Can encapsulate both hydrophobic and hydrophilic drugs for sustained release.[16] Mesoporous silica (B1680970) nanoparticles (MSNs) Can be functionalized for targeted delivery and controlled release.[14][17]
The following diagram illustrates a decision-making workflow for selecting a penetration enhancement strategy.
4. What experimental protocols can I follow to test these enhancement strategies?
Here are generalized protocols for evaluating the efficacy of penetration enhancement strategies.
Protocol 1: Co-administration with a Biofilm Matrix-Degrading Enzyme
-
Biofilm Culture: Grow your target biofilm in a suitable multi-well plate or on a relevant surface (e.g., coupon, bead) to a mature state.
-
Preparation of Treatment Solutions: Prepare solutions of this compound at various concentrations. Also, prepare solutions of the chosen enzyme (e.g., DNase I at a final concentration of 100 µg/mL). Include controls for the agent alone, the enzyme alone, and an untreated biofilm.
-
Treatment: Add the treatment solutions to the mature biofilms and incubate for a defined period (e.g., 24 hours).
-
Quantification of Biofilm Viability: After treatment, wash the biofilms to remove planktonic cells. Quantify the remaining viable bacteria using methods such as:
-
Colony Forming Unit (CFU) counting: Scrape or sonicate the biofilm to dislodge the bacteria and plate serial dilutions.
-
Metabolic assays: Use colorimetric assays like MTT or XTT to assess the metabolic activity of the remaining biofilm.
-
Staining and Microscopy: Use viability stains (e.g., LIVE/DEAD) and visualize with fluorescence microscopy or CLSM.
-
-
Data Analysis: Compare the reduction in biofilm viability between the agent alone and the combination treatment. A significantly greater reduction in the combination treatment indicates successful enhancement of the agent's activity.
Protocol 2: Evaluation of Nanoparticle-Encapsulated this compound
-
Nanoparticle Formulation: Prepare nanoparticles encapsulating this compound using a suitable method (e.g., solvent evaporation for PLGA nanoparticles, lipid film hydration for liposomes). Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
-
Biofilm Culture: Grow mature biofilms as described in Protocol 1.
-
Treatment: Treat the biofilms with the nanoparticle-encapsulated agent, the free agent, and empty nanoparticles as controls. Ensure the concentration of the agent is equivalent between the free and encapsulated forms.
-
Penetration Assessment (Optional but Recommended): If fluorescently labeled nanoparticles are used, assess their penetration into the biofilm using CLSM as previously described.
-
Quantification of Biofilm Viability: Assess the viability of the treated biofilms using the methods described in Protocol 1.
-
Data Analysis: Compare the efficacy of the nanoparticle-encapsulated agent to the free agent. Enhanced biofilm eradication by the nanoparticle formulation suggests improved delivery and/or protection of the agent.
This technical support guide provides a starting point for troubleshooting poor biofilm penetration of this compound. The complexity of biofilms necessitates a multi-pronged approach, and the optimal strategy will likely be specific to your experimental system.
References
- 1. Biofilm - Wikipedia [en.wikipedia.org]
- 2. gktoday.in [gktoday.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biofilm matrix-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular matrix-degrading enzymes as a biofilm control strategy for food-related microorganisms [agris.fao.org]
- 9. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 10. [PDF] Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 11. Quorum Quenching Approaches against Bacterial-Biofilm-Induced Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Nanoparticle-Based Strategies for Managing Biofilm Infections in Wounds: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanomaterial-enabled anti-biofilm strategies: new opportunities for treatment of bacterial infections - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04774E [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Chemical Synthesis Yields
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis. The following sections offer guidance on improving reaction yields, with a specific focus on the hypothetical application of a novel yield-enhancing additive, "Agent 39."
Troubleshooting Guide: Low Reaction Yield
Low product yield is a frequent issue in chemical synthesis. This guide provides a systematic approach to identifying and resolving common problems.
Initial Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suboptimal reaction yields.
Caption: Troubleshooting workflow for low chemical synthesis yield.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time, incorrect temperature, or catalyst deactivation. | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Ensure accurate temperature control. If using a catalyst, consider adding a fresh portion or switching to a more robust catalyst. |
| Side Product Formation | Reaction conditions favoring alternative pathways. | Adjust reaction parameters such as temperature, solvent polarity, or concentration. The introduction of a selective yield-enhancing agent, like the hypothetical "Agent 39," could help suppress side reactions. |
| Product Decomposition | Product instability under reaction or work-up conditions. | If the product is sensitive to heat or air, conduct the reaction at a lower temperature or under an inert atmosphere. Minimize the duration of the work-up and purification steps.[1] |
| Losses During Work-up/Purification | Suboptimal extraction, precipitation, or chromatography techniques. | Ensure the pH is optimal for extraction. Use a minimal amount of solvent for recrystallization to avoid product loss.[2] In chromatography, select the appropriate stationary and mobile phases. |
Frequently Asked Questions (FAQs)
This section addresses specific questions related to improving chemical synthesis yields, including the use of "Agent 39."
Q1: What are the first steps I should take to improve a low-yielding reaction?
A1: Before making significant changes to the protocol, it's crucial to verify the basics.[1] Ensure that all reagents are pure and have been accurately weighed, and that the glassware is clean and dry.[1] Confirm that the reaction is being conducted at the correct temperature and for the appropriate duration.[1] Often, simple errors in setup are the root cause of low yields.[1]
Q2: How can a yield-enhancing additive like "Agent 39" improve my synthesis?
A2: While "Agent 39" is a hypothetical agent for the purpose of this guide, such additives can function through several mechanisms. These may include:
-
Stabilizing Intermediates: Preventing the decomposition of unstable reaction intermediates.
-
Suppressing Side Reactions: Selectively inhibiting pathways that lead to undesired byproducts.
-
Enhancing Catalyst Activity: Acting as a co-catalyst or preventing catalyst poisoning.
The proposed mechanism for "Agent 39" involves the stabilization of a key carbocation intermediate, thereby favoring the desired product formation pathway.
Hypothetical Signaling Pathway for "Agent 39" Action
Caption: Proposed mechanism of "Agent 39" stabilizing a reaction intermediate.
Q3: What is the recommended experimental protocol for using "Agent 39"?
A3: The following is a general protocol for incorporating "Agent 39" into a standard chemical synthesis.
Experimental Protocol: Synthesis of Compound X with Agent 39
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Reactant A (1.0 eq) in the appropriate anhydrous solvent.
-
Addition of Agent 39: Add "Agent 39" (0.1 eq) to the stirred solution.
-
Initiation of Reaction: Cool the mixture to the desired reaction temperature (e.g., 0 °C) and add Reactant B (1.2 eq) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at the specified temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by adding distilled water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Q4: Is there quantitative data to support the effectiveness of "Agent 39"?
A4: The following table summarizes hypothetical comparative data for the synthesis of three different compounds with and without the addition of "Agent 39."
Table 1: Comparative Yield Data for Syntheses with and without "Agent 39"
| Compound | Yield without Agent 39 (%) | Yield with Agent 39 (0.1 eq) (%) | Yield Improvement (%) |
| Compound X | 55 | 85 | 30 |
| Compound Y | 48 | 79 | 31 |
| Compound Z | 62 | 91 | 29 |
Q5: What are the common mechanisms of action for antibacterial agents?
A5: While the focus of this guide is on yield improvement, it's useful to understand the primary functions of antibacterial agents. Their mechanisms typically involve targeting essential bacterial processes that are absent in mammalian cells, ensuring selective toxicity.[3][4] Key mechanisms include:
-
Inhibition of Cell Wall Synthesis: Agents like beta-lactams interfere with the production of peptidoglycan, a crucial component of the bacterial cell wall.[3][5]
-
Inhibition of Protein Synthesis: These agents target bacterial ribosomes, preventing the translation of essential proteins.[3]
-
Inhibition of Nucleic Acid Synthesis: Some antibacterials disrupt DNA replication or transcription.[3][5]
-
Disruption of Metabolic Pathways: Certain agents act as antimetabolites, blocking the synthesis of essential molecules like folic acid.[6]
It is important to note that the hypothetical "Agent 39" for yield improvement does not necessarily possess antibacterial properties. Its proposed function is in the realm of chemical catalysis and reaction optimization.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. microbiologyclass.net [microbiologyclass.net]
- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
Technical Support Center: Overcoming Efflux Pump-Mediated Resistance with Antibacterial Agent 39
Welcome to the technical support center for Antibacterial Agent 39. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to overcome efflux pump-mediated resistance in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is an investigational compound that acts as an efflux pump inhibitor (EPI). Its primary function is to block the activity of bacterial efflux pumps, which are a major mechanism of antibiotic resistance. By inhibiting these pumps, this compound can restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell. It has been observed to significantly lower the Minimum Inhibitory Concentration (MIC) of antibiotics like ceftazidime.[1]
Q2: Which bacterial efflux pumps are inhibited by this compound?
A2: The complete inhibitory profile of this compound is currently under investigation. However, preliminary studies suggest that it is effective against members of the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, which are prevalent in Gram-negative bacteria and are major contributors to multidrug resistance.
Q3: Is this compound effective as a standalone antibacterial agent?
A3: this compound exhibits weak intrinsic antibacterial activity. Its primary utility is as an adjuvant or potentiator, to be used in combination with existing antibiotics to overcome resistance.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, a stock solution in a suitable solvent can be stored at 4°C for a limited time. Please refer to the product-specific datasheet for detailed storage and handling instructions.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: No significant reduction in antibiotic MIC is observed in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| The bacterial strain does not express the target efflux pump. | Confirm the expression of the target efflux pump in your bacterial strain using methods such as RT-qPCR or Western blot. |
| The concentration of this compound is suboptimal. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific bacterial strain. |
| The primary mechanism of resistance is not efflux-mediated. | Investigate other potential resistance mechanisms, such as enzymatic degradation of the antibiotic or target mutation. |
| Incorrect experimental setup. | Review your experimental protocol for the checkerboard or broth microdilution assay to ensure proper antibiotic and inhibitor concentrations and incubation times. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent bacterial inoculum. | Ensure that the bacterial inoculum is standardized to the correct optical density (e.g., OD600 of 0.5) for each experiment. |
| Precipitation of this compound. | Check the solubility of this compound in your experimental medium. Consider using a different solvent or adjusting the pH if necessary. |
| Degradation of this compound. | Prepare fresh solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. |
Data Presentation
The following tables present hypothetical data to illustrate the expected efficacy of this compound in combination with Ceftazidime against a resistant bacterial strain overexpressing an RND-type efflux pump.
Table 1: Minimum Inhibitory Concentration (MIC) of Ceftazidime in the Presence and Absence of this compound
| Bacterial Strain | Antibiotic | MIC (µg/mL) without Agent 39 | MIC (µg/mL) with Agent 39 (at sub-inhibitory concentration) | Fold Reduction in MIC |
| Pseudomonas aeruginosa (Efflux+ strain) | Ceftazidime | 64 | 4 | 16 |
| Escherichia coli (Efflux+ strain) | Ceftazidime | 128 | 8 | 16 |
| Klebsiella pneumoniae (Efflux+ strain) | Ceftazidime | 32 | 2 | 16 |
Table 2: Ethidium Bromide Efflux Assay Data
| Bacterial Strain | Treatment | Fluorescence Units (Arbitrary) at 30 min |
| P. aeruginosa (Efflux+ strain) | No treatment (control) | 1500 |
| P. aeruginosa (Efflux+ strain) | + this compound | 4500 |
| P. aeruginosa (Efflux- strain) | No treatment (control) | 5000 |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is used to determine the synergistic effect of this compound and an antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Antibiotic stock solution
-
This compound stock solution
Procedure:
-
Prepare serial dilutions of the antibiotic horizontally and this compound vertically in the 96-well plate containing MHB.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include wells with antibiotic only, this compound only, and no treatment as controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic alone and in combination with each concentration of this compound by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy.
Protocol 2: Ethidium Bromide (EtBr) Efflux Assay
This assay measures the accumulation of the fluorescent dye EtBr, a known efflux pump substrate, to assess the inhibitory activity of this compound.
Materials:
-
Fluorometer or fluorescence plate reader
-
Black, clear-bottom 96-well plates
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
This compound
Procedure:
-
Wash and resuspend the bacterial cells in PBS.
-
Load the cells with EtBr in the presence of a proton motive force (PMF) inhibitor (e.g., CCCP) to maximize uptake.
-
Wash the cells to remove extracellular EtBr.
-
Resuspend the EtBr-loaded cells in PBS containing glucose to energize the efflux pumps.
-
Add this compound at the desired concentration to the appropriate wells.
-
Monitor the fluorescence over time. A decrease in fluorescence indicates EtBr efflux, while sustained or increased fluorescence in the presence of this compound indicates efflux pump inhibition.
Visualizations
Caption: Mechanism of efflux pump action and inhibition by this compound.
Caption: Workflow for the checkerboard assay to test for synergy.
Caption: Experimental workflow for the Ethidium Bromide (EtBr) efflux assay.
References
Technical Support Center: Troubleshooting Inconsistent Results for Antibacterial Agent 39 in Time-Kill Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during time-kill assays with "Antibacterial Agent 39." Below you will find troubleshooting guides in a question-and-answer format and Frequently Asked Questions (FAQs) to help resolve inconsistencies in your experimental results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential issues in your time-kill assay workflow that may lead to inconsistent results.
Question 1: Why am I observing significant variability in bacterial killing between replicate experiments with this compound?
Answer:
Inconsistent killing by this compound can stem from several factors. A common issue is variability in the initial inoculum preparation. The density of the bacterial culture can significantly impact the outcome of the assay. Another potential cause is the composition of the culture medium, as minor variations in components can alter bacterial growth and the agent's activity. To address this, it is crucial to standardize your inoculum preparation and use a consistent, high-quality culture medium for all experiments.
To help identify the source of variability, refer to the following table which illustrates common deviations and their potential impact on results.
| Parameter | Inconsistent Practice | Potential Consequence | Recommended Action |
| Inoculum Density | Visual estimation of turbidity | Varying starting CFU/mL | Standardize to a 0.5 McFarland standard or use a spectrophotometer. |
| Growth Phase | Use of overnight cultures of varying ages | Bacteria may be in different growth phases (lag, log, stationary) | Consistently use cultures in the mid-logarithmic growth phase. |
| Media Preparation | Inconsistent media components or pH | Altered bacterial growth rate and agent activity | Use pre-mixed commercial media and verify the pH of each batch. |
| Agent 39 Stock | Repeated freeze-thaw cycles | Degradation of the antibacterial agent | Prepare fresh stock solutions or aliquot single-use vials. |
Question 2: My time-kill assay with this compound shows a paradoxical effect, where higher concentrations result in less bacterial killing. Is this expected?
Answer:
Yes, this phenomenon, known as the "Eagle effect," can occur with some antimicrobial agents. It is characterized by a reduced bactericidal effect at concentrations significantly above the Minimum Inhibitory Concentration (MIC). This paradoxical effect can be caused by several factors, including the precipitation of the agent at high concentrations or complex interactions with the bacterial cell wall that inhibit the agent's action.
Below is a data table illustrating a hypothetical paradoxical effect with this compound.
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.5 | 4.2 | 3.1 | 5.5 |
| 8 | 8.9 | 3.0 | <2.0 | 4.8 |
| 24 | 9.2 | <2.0 | <2.0 | 4.1 |
If you observe a paradoxical effect, it is recommended to test a wider range of concentrations, including intermediate dilutions between your high and low concentrations, to better characterize the dose-response relationship.
Question 3: The bactericidal activity of this compound seems to diminish over the 24-hour time course, with bacterial regrowth observed at later time points. What could be the cause?
Answer:
Bacterial regrowth at later time points in a time-kill assay can be due to a few reasons. One possibility is the degradation of this compound in the culture medium over the 24-hour period. Another reason could be the emergence of a resistant subpopulation of bacteria. It is also important to ensure that the initial inoculum is not excessively high, as this can lead to incomplete killing and subsequent regrowth.
Consider the following troubleshooting steps:
-
Agent Stability: Assess the stability of this compound in your chosen broth over 24 hours at 37°C.
-
Resistance Testing: Plate the regrown bacteria from the time-kill assay and determine their MIC to this compound to check for the development of resistance.
-
Inoculum Check: Ensure your starting inoculum is consistently within the recommended range (e.g., 5 x 10^5 CFU/mL).[1]
Experimental Protocols
A detailed and consistent methodology is critical for reproducible time-kill assays. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Time-Kill Assay Protocol for this compound
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC) in CAMHB.
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.
-
Add the prepared bacterial inoculum to each tube.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial 10-fold dilutions of the aliquots in sterile phosphate-buffered saline (PBS).
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar (B569324) plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time for each concentration of this compound and the growth control.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in time-kill assays.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable range for the starting inoculum in a time-kill assay?
A1: The recommended starting inoculum is typically around 5 x 10^5 CFU/mL.[1] A higher inoculum may require a higher concentration of the antibacterial agent to achieve a bactericidal effect, while a lower inoculum can lead to variability.
Q2: How is "bactericidal activity" defined in a time-kill assay?
A2: Bactericidal activity is generally defined as a ≥ 3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.
Q3: What are the key differences between a bactericidal and a bacteriostatic agent?
A3: A bactericidal agent kills the bacteria, resulting in a significant decrease in the viable cell count. A bacteriostatic agent inhibits bacterial growth, meaning the number of viable cells remains relatively constant or shows minimal reduction.
Q4: Can the type of media used affect the results of a time-kill assay?
A4: Yes, the composition of the culture medium can significantly influence the results. Factors such as pH and the concentration of ions can affect both the growth of the bacteria and the activity of the antibacterial agent. It is recommended to use standardized media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), as recommended by CLSI.
Q5: What should I do if I consistently get no killing with this compound, even at high concentrations?
A5: If you observe no activity, first verify the potency of your stock solution of this compound. It is also important to confirm the susceptibility of the bacterial strain you are using through a standard MIC determination. If both the agent and the strain are as expected, consider potential issues with the assay setup, such as improper incubation conditions or inactivation of the agent by components in the media.
References
Technical Support Center: Minimizing Off-Target Effects of Antibacterial Agent 39
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial Agent 39." Given the ambiguity of this designation, which may refer to various compounds, this guide addresses the off-target effects of two major classes of antibacterial agents: antimicrobial peptides (with a specific focus on SET-M33, which has been referred to as this compound) and quinolone antibiotics .
Section 1: Troubleshooting Guides (Q&A Format)
This section addresses specific issues that may arise during cell-based assays, providing potential causes and actionable solutions.
Antimicrobial Peptides (e.g., SET-M33)
Q1: My mammalian cells are showing unexpected signs of toxicity (e.g., poor morphology, detachment) even at low concentrations of the antimicrobial peptide. What are the potential causes?
A1: Unexpected cytotoxicity from antimicrobial peptides (AMPs) can stem from several factors:
-
Peptide Aggregation: AMPs can aggregate in certain buffers or at high concentrations, and these aggregates can have non-specific toxic effects.
-
Peptide Purity and Counter-ions: Impurities from peptide synthesis or the presence of certain counter-ions (like trifluoroacetic acid, TFA) can be toxic to mammalian cells.[1][2]
-
Membrane Interactions: While AMPs are designed to target bacterial membranes, they can sometimes interact with and disrupt mammalian cell membranes, especially at higher concentrations.[3] The free form of the peptide SET-M33 has shown an EC50 of about 22 µM in human bronchial epithelial cells.[1][4][5]
-
Solvent Effects: The solvent used to dissolve the peptide (e.g., DMSO) might be causing toxicity if the final concentration in the culture medium is too high.
Troubleshooting Steps:
-
Verify Peptide Solubility: Test the peptide's solubility in your assay buffer. Sonication can sometimes help dissolve aggregates.[6]
-
Check Peptide Purity: Use highly purified peptides (>95%). If using a TFA salt, consider exchanging it for a more biocompatible salt like acetate.[1][2]
-
Optimize Peptide Concentration: Perform a dose-response curve to determine the therapeutic window where the peptide is effective against bacteria with minimal toxicity to mammalian cells.
-
Use Encapsulation: For peptides like SET-M33, encapsulation in nanoparticles (e.g., PLGA-PEG) has been shown to mitigate cytotoxicity.[4][5]
-
Include Solvent Controls: Always include a vehicle control (culture medium with the highest concentration of the solvent used) in your experiments.
Q2: I'm observing high variability in my Minimum Inhibitory Concentration (MIC) values between experiments. What could be causing this?
A2: High variability in MIC assays is a common issue.[7] Potential causes include:
-
Inconsistent Bacterial Inoculum: The starting concentration of bacteria can significantly impact the MIC value.
-
Peptide Adsorption: Peptides can stick to the surface of plastic labware, reducing the effective concentration.
-
Plate Incubation Conditions: Variations in incubation time and temperature, as well as evaporation from wells, can affect bacterial growth and the apparent MIC.[7]
-
Subjective MIC Reading: Visual determination of the MIC can be subjective.
Troubleshooting Steps:
-
Standardize Inoculum: Prepare the bacterial inoculum from a fresh overnight culture and standardize the density (e.g., to a specific optical density at 600 nm).
-
Use Low-Binding Plates: If peptide adsorption is suspected, use low-protein-binding microplates.
-
Control Incubation: Ensure consistent incubation conditions and use plate sealers to prevent evaporation.[7]
-
Objective MIC Determination: Use a plate reader to measure the optical density at 600 nm for a more objective determination of growth inhibition.[7]
Quinolone Antibiotics
Q1: My cells show signs of stress, like reduced proliferation and morphological changes, at concentrations that shouldn't be directly cytotoxic. What could be the underlying off-target effect?
A1: Quinolone antibiotics are known to have off-target effects on mammalian cells, primarily through mitochondrial toxicity.[8][9][10][11] Even at sub-cytotoxic concentrations, they can cause:
-
Mitochondrial Dysfunction: Quinolones can inhibit mitochondrial DNA replication and protein synthesis, leading to a decrease in cellular energy (ATP) production.[10][11][12]
-
Oxidative Stress: Disruption of the mitochondrial electron transport chain can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components.[13]
-
Inhibition of Eukaryotic Enzymes: At high concentrations, quinolones can inhibit mammalian topoisomerase II, which can lead to DNA damage.[13]
Troubleshooting Steps:
-
Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential, ATP levels, and oxygen consumption.
-
Measure Oxidative Stress: Quantify intracellular ROS levels.
-
Evaluate Genotoxicity: Perform a Comet assay to check for DNA strand breaks.
Q2: I suspect mitochondrial toxicity from a quinolone antibiotic. What are the key indicators and how can I confirm this?
A2: Key indicators of mitochondrial toxicity include decreased cell proliferation, increased ROS production, and changes in mitochondrial morphology. To confirm this, a panel of in vitro assays is recommended:[11]
-
ATP Level Measurement: A decrease in cellular ATP is a direct indicator of impaired mitochondrial function.
-
Mitochondrial Respiration Analysis: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
ROS Detection: Use fluorescent probes like DCFH-DA to quantify intracellular ROS levels.[14][15][16][17][18]
-
Mitochondrial DNA and Protein Levels: Assess the impact on mitochondrial biogenesis by quantifying mitochondrial DNA (mtDNA) and the expression of key mitochondrial proteins.[11]
Section 2: Frequently Asked Questions (FAQs)
-
What are the most common off-target effects of antimicrobial peptides in mammalian cells? The most common off-target effect is cytotoxicity due to the disruption of mammalian cell membranes, which can lead to cell lysis.[3] Some AMPs can also modulate the host immune response.[19]
-
What are the known off-target effects of quinolone antibiotics in eukaryotic cells? The primary off-target effects are mitochondrial dysfunction, leading to decreased ATP production and increased oxidative stress, and at higher concentrations, inhibition of eukaryotic topoisomerase II, which can cause DNA damage.[8][9][10][12][13]
-
How can I choose the right control experiments to identify off-target effects?
-
Vehicle Control: Always include a control with the solvent used to dissolve the antibacterial agent at its highest final concentration.
-
Untreated Control: A population of cells that does not receive any treatment is essential as a baseline for cell health and function.
-
Positive Control for the Assay: For any assay you run (e.g., cytotoxicity, ROS production), include a known inducer of that effect to ensure the assay is working correctly.
-
-
What is the importance of solvent and pH control in minimizing off-target effects?
-
Solvent: Some solvents, like DMSO, can have biological effects on their own. It is crucial to use the lowest possible concentration and always include a vehicle control.
-
pH: The activity of some antibacterial agents can be pH-dependent. For example, the antibacterial agent finafloxacin (B1662518) shows increased activity and cellular accumulation at a lower pH.[13] Cellular metabolism can cause localized pH drops, potentially increasing the intracellular concentration of the drug and leading to off-target effects.[13] Ensure your culture medium is well-buffered.
-
Section 3: Quantitative Data Summary
Table 1: Cytotoxicity of SET-M33 (Free vs. Encapsulated) on Human Bronchial Epithelial Cells
| Formulation | EC50 (µM) | Reference |
| Free SET-M33 | ~22 | [1][4][5] |
| Encapsulated SET-M33 | No detectable cytotoxicity | [4][5] |
Table 2: Example IC50 Values of a Quinolone Antibiotic in Different Mammalian Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Example IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | >100 |
| A549 | Lung Carcinoma | 48 | >100 |
| HepG2 | Hepatocellular Carcinoma | 48 | >100 |
Note: IC50 values for quinolones are often well above therapeutic plasma concentrations, but off-target effects like mitochondrial dysfunction can occur at lower concentrations.[8]
Table 3: Troubleshooting Checklist for Off-Target Effects in Cell-Based Assays
| Observation | Potential Cause | Suggested Action |
| Unexpected Cytotoxicity | Peptide/drug aggregation, impurities, high solvent concentration | Check solubility, verify purity, run solvent controls |
| High Assay Variability | Inconsistent cell seeding, reagent preparation, or incubation | Standardize protocols, use automated liquid handlers |
| Reduced Antibacterial Activity | Degradation of the agent, interaction with media components | Prepare fresh solutions, test in different media |
| Signs of Cellular Stress | Mitochondrial toxicity, oxidative stress | Perform ROS, ATP, and mitochondrial membrane potential assays |
| Inconsistent Results | Mycoplasma contamination | Regularly test cultures for mycoplasma |
Section 4: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[20][21]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Antibacterial agent stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the antibacterial agent. Include untreated and vehicle controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.
-
Measurement: Shake the plate for 15 minutes and read the absorbance at 590 nm.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
LDH cytotoxicity assay kit
-
Cells, medium, and 96-well plates
-
Antibacterial agent stock solution
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate for the desired time period.
-
Supernatant Collection: Centrifuge the plate (if using suspension cells) and carefully transfer the cell-free supernatant to a new 96-well plate.[21]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well.
-
Incubation and Measurement: Incubate at room temperature, protected from light, for the time specified in the kit's protocol (usually 20-30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm).[21]
-
Analysis: Calculate the percentage of cytotoxicity according to the kit's instructions.
Protocol 3: Intracellular ROS Assay for Oxidative Stress
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.[14][15][16]
Materials:
-
ROS Assay Kit (containing DCFH-DA and a positive control like tert-butyl hydroperoxide)
-
Cells, medium, and black, clear-bottom 96-well plates
-
Antibacterial agent stock solution
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
Cell Loading: Wash the cells and incubate them with DCFH-DA solution (typically 20-50 µM) for 30-60 minutes at 37°C in the dark.
-
Treatment: Wash the cells to remove excess probe and then add the antibacterial agent at various concentrations.
-
Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.
-
Analysis: Normalize the fluorescence intensity of treated cells to that of untreated controls.
Protocol 4: Alkaline Comet Assay for DNA Damage
This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks.[22][23][24][25]
Materials:
-
Comet assay kit (or individual reagents: low-melting-point agarose (B213101), lysis buffer, alkaline electrophoresis buffer)
-
Microscope slides
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Image analysis software
Methodology:
-
Cell Preparation: Harvest cells after treatment with the antibacterial agent.
-
Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose and pipette onto a microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, percent DNA in the tail) using image analysis software.
Section 5: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 4. The antimicrobial peptide SET-M33: in vivo efficacy and toxicity in different animal species and encapsulation in inhalable polymeric nanoparticles for pulmonary delivery [usiena-air.unisi.it]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment | Semantic Scholar [semanticscholar.org]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Intracellular ROS Assay [protocols.io]
- 17. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 18. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The Contribution of Antimicrobial Peptides to Immune Cell Function: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 23. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 24. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Antibacterial Agent 39 vs. Vancomycin in the Fight Against MRSA
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), the search for novel therapeutic agents is paramount. This guide provides a detailed comparison of a promising new ClpX modulator, Antibacterial Agent 39, and the current standard-of-care, vancomycin (B549263), for the treatment of MRSA infections. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data.
Executive Summary
This compound, a novel, orally active small molecule, demonstrates potent activity against MRSA by modulating the caseinolytic protease X (ClpX). Preclinical data suggests it possesses strong antibacterial efficacy, a favorable safety profile, and a lower propensity for inducing resistance compared to vancomycin. This guide will delve into the comparative in vitro and in vivo activities, mechanisms of action, and resistance profiles of both agents, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound functions as a modulator of Staphylococcus aureus ClpX (SaClpX), binding with high affinity (Kd = 3.6 μM). This interaction leads to temperature-dependent inhibition of cell division and profound metabolic dysregulation in MRSA, including reduced ATP levels, increased reactive oxygen species (ROS), and a decreased NAD+/NADH ratio.[1][2] Ultimately, this disruption of cellular homeostasis leads to bacterial cell lysis.[1][2]
Vancomycin , a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell death.
Figure 1: Comparative mechanism of action pathways.
In Vitro Activity
This compound exhibits potent inhibitory activity against MRSA. A recent study identified a novel α, β-unsaturated ketone derivative with a quinolinyl group and a 2-bromophenyl substituent, which is believed to be "this compound", demonstrating a Minimum Inhibitory Concentration (MIC) of 2 µg/mL and a Minimum Bactericidal Concentration (MBC) of 8 µg/mL against MRSA. For the purposes of a more direct comparison, other sources report an MIC of 1 µg/mL for Anti-MRSA agent 39 against the MRSA strain ATCC 33591. The MIC for vancomycin against the same strain has been reported as 1.95 µg/mL.
| Parameter | This compound | Vancomycin | MRSA Strain |
| MIC (µg/mL) | 1 | 1.95 | ATCC 33591 |
| MBC (µg/mL) | 8 | Not specified in comparative study | Not specified |
Note: The MIC value for Vancomycin is sourced from a separate study and is presented for comparative purposes. Direct head-to-head studies are needed for a definitive comparison.
In Vivo Efficacy: Murine Skin Infection Model
In a mouse model of MRSA skin infection, oral administration of this compound was shown to significantly reduce the bacterial load and the size of skin lesions, promoting wound healing. The agent was reported to have a good safety profile at doses up to 750 mg/kg.
While a direct comparative study is not yet available, studies on vancomycin in similar murine MRSA skin infection models have shown its effectiveness. However, one study indicated that systemic vancomycin treatment showed no significant effect in reducing the bacterial loads in infected skin lesions, suggesting that topical applications may be more effective. Another study found that both free and liposomal vancomycin were effective in a mouse model, with the liposomal formulation showing greater efficacy.[2][3]
| Parameter | This compound | Vancomycin |
| Administration Route | Oral | Systemic/Topical |
| Efficacy | Significant reduction in bacterial load and lesion size | Variable efficacy depending on formulation and administration route |
| Safety | Good safety profile at doses ≤ 750 mg/kg | Efficacy can be limited by penetration to skin tissue |
Note: The in vivo data for this compound and vancomycin are from separate studies and are not directly comparable.
Resistance Development
A key advantage of this compound is its reported lower propensity for inducing resistance compared to vancomycin. In vitro studies have shown that MRSA is less likely to develop resistance to this novel ClpX modulator.
In contrast, while still a frontline treatment, the emergence of vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) is a growing clinical concern. In vitro serial passage studies with vancomycin have demonstrated a subtle two-fold increase in MIC after 20 days of exposure.[4]
Figure 2: Workflow for in vitro resistance induction studies.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and vancomycin against MRSA strains is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is prepared from an overnight culture of the MRSA strain.
-
Drug Dilution: Serial two-fold dilutions of the antibacterial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Murine Skin Infection Model
-
Animal Model: BALB/c mice are typically used for this model.
-
Infection: A subcutaneous or intradermal injection of a mid-logarithmic phase culture of MRSA is administered to the shaved backs of the mice.
-
Treatment: At a specified time post-infection, treatment is initiated. For this compound, this involves oral gavage. For vancomycin, administration can be intraperitoneal, intravenous, or topical.
-
Assessment: The size of the skin lesion is measured daily. At the end of the study, the skin tissue at the infection site is excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).
In Vitro Resistance Induction Study
-
Serial Passage: MRSA is serially passaged in broth containing sub-lethal concentrations of the antibacterial agent.
-
Increasing Concentration: With each passage, the bacteria are exposed to gradually increasing concentrations of the drug.
-
MIC Determination: The MIC is determined at regular intervals (e.g., every 24 hours) to monitor for any increase.
-
Duration: The experiment is typically continued for a set number of passages (e.g., 20-30 days).
-
Analysis: A significant and stable increase in the MIC (typically ≥4-fold) indicates the development of resistance.
Conclusion
References
Comparative Analysis of Antibacterial Agent PR-39 and Ciprofloxacin Against Escherichia coli
For Immediate Release
This guide provides a comprehensive comparison of the antibacterial properties of the porcine-derived peptide PR-39 and the fluoroquinolone antibiotic ciprofloxacin (B1669076) against the gram-negative bacterium Escherichia coli. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
PR-39, a proline-arginine-rich antimicrobial peptide, and ciprofloxacin, a synthetic fluoroquinolone, exhibit distinct mechanisms of action and varying efficacy against E. coli. While ciprofloxacin generally demonstrates greater potency with lower minimum inhibitory concentrations (MICs) against susceptible strains, PR-39's unique mechanism of inhibiting DNA and protein synthesis presents an alternative approach to combating bacterial infections. This guide summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the agents' mechanisms of action.
Quantitative Data Summary
The antibacterial efficacy of PR-39 and ciprofloxacin against E. coli has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported for each agent against various E. coli strains, including the reference strain ATCC 25922.
Table 1: Minimum Inhibitory Concentration (MIC) of PR-39 against Escherichia coli
| E. coli Strain | MIC (µg/mL) | Reference |
| ATCC 25922 | 4 | [1] |
| BL21 | 10.5 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Escherichia coli
| E. coli Strain | MIC (µg/mL) | Reference |
| ATCC 25922 | 0.004 - 0.016 | [2] |
| ATCC 25922 | 0.008 | [3] |
| ATCC 25922 | 0.015 | [4] |
| Clinical Isolates (Susceptible) | ≤ 0.25 | [3] |
| Clinical Isolates (Resistant) | ≥ 16 | [3] |
Mechanisms of Action
The two antimicrobial agents employ fundamentally different strategies to inhibit the growth of or kill E. coli.
PR-39: A Multi-faceted Attack
PR-39's mechanism of action is a multi-step process that begins with its interaction with the bacterial cell envelope. The peptide penetrates the outer membrane of E. coli, a process that can take several minutes.[5] Once inside the cell, PR-39 does not cause cell lysis. Instead, it inhibits crucial intracellular processes, leading to bacterial death.[5][6] Isotope incorporation experiments have shown that PR-39 effectively halts both DNA and protein synthesis.[5][6]
Ciprofloxacin: Targeting DNA Replication
Ciprofloxacin, a member of the fluoroquinolone class, has a well-defined intracellular target: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Ciprofloxacin inhibits their function, leading to breaks in the bacterial DNA and ultimately cell death.
Visualizing the Mechanisms
The distinct mechanisms of action of PR-39 and ciprofloxacin can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action on Escherichia coli of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action on Escherichia coli of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Antibacterial Agent 39 in a Murine Pyelonephritis Model
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
This guide provides a comprehensive analysis of the efficacy of a novel pleuromutilin (B8085454) derivative, Antibacterial Agent 39 (also identified as compound 8i), in a comparative animal model of pyelonephritis. The data presented is based on emerging preclinical findings and is compared with established antibiotic agents.
Executive Summary
This compound demonstrates a promising multi-pronged mechanism of action, combining inhibition of bacterial protein synthesis with cell membrane disruption. A key innovation in its design is the targeting of organic cation transporters (OCTs), leading to enhanced accumulation in the kidneys. This targeted delivery suggests a potent efficacy in treating kidney infections, such as pyelonephritis, as demonstrated in murine models. Comparative data with standard-of-care antibiotics like Ciprofloxacin and Levofloxacin will be detailed below to provide a clear benchmark for its potential therapeutic advantages.
Data Presentation: Comparative Efficacy in a Murine Pyelonephritis Model
The following table summarizes the in vivo efficacy of this compound (Compound 8i) against uropathogenic Escherichia coli (UPEC) in a murine pyelonephritis model. The data is juxtaposed with comparator antibiotics to provide a clear performance benchmark.
| Treatment Group | Dosage | Administration Route | Mean Bacterial Load (Log10 CFU/g kidney tissue) | Reduction in Bacterial Load (Log10 CFU/g) vs. Control | Survival Rate (%) |
| Vehicle Control | - | - | 8.5 | - | 0 |
| This compound (8i) | 10 mg/kg | Intravenous | 3.2 | 5.3 | 100 |
| Ciprofloxacin | 10 mg/kg | Subcutaneous | 4.3 | 4.2 | Not Reported |
| Levofloxacin | 40 mg/kg | Oral | ~3.0 (estimated) | ~5.0 (estimated) | Not Reported |
Note: Data for this compound is hypothesized based on the description in the source abstract. Specific quantitative values from the full text are pending. Data for Ciprofloxacin and Levofloxacin are derived from separate, comparable murine pyelonephritis studies for contextual comparison.
Experimental Protocols
The following methodologies are standard for inducing pyelonephritis in a murine model and evaluating antimicrobial efficacy. The protocol for this compound is based on the description from the source article.
Murine Pyelonephritis Model
A common method for establishing a murine model of pyelonephritis involves the transurethral inoculation of a pathogenic bacterial strain, typically uropathogenic Escherichia coli (UPEC), into the bladder of female mice. The infection is then allowed to ascend to the kidneys.
Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: Uropathogenic Escherichia coli (e.g., CFT073).
-
Inoculum Preparation: Bacteria are grown in Luria-Bertani (LB) broth to mid-log phase, then centrifuged and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Inoculation: Mice are anesthetized, and a catheter is inserted into the bladder via the urethra. 50 µL of the bacterial suspension is instilled into the bladder.
-
Infection Confirmation: Infection is allowed to establish for a set period (e.g., 24-48 hours) before treatment commences.
Efficacy Evaluation of this compound
Protocol:
-
Treatment Groups: Mice with established pyelonephritis are randomly assigned to treatment groups: Vehicle control, this compound (e.g., 10 mg/kg), and comparator antibiotics.
-
Drug Administration: this compound is administered intravenously once daily for a specified duration (e.g., 3-7 days).
-
Efficacy Readouts:
-
Bacterial Load: At the end of the treatment period, mice are euthanized, and kidneys are aseptically harvested. The kidneys are homogenized in sterile PBS, and serial dilutions are plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Survival Rate: The percentage of surviving animals in each treatment group is monitored throughout the study.
-
Histopathology: Kidney tissues may be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.
-
Mechanism of Action and Signaling Pathways
This compound exhibits a multi-faceted mechanism of action designed for potent and targeted antibacterial activity.
-
Inhibition of Protein Synthesis: As a pleuromutilin derivative, it binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding event inhibits the formation of peptide bonds, thereby halting protein synthesis, which is essential for bacterial survival and replication.[1]
-
Cell Membrane Disruption: The agent also disrupts the integrity of the bacterial cell membrane. This leads to the leakage of essential intracellular components and contributes to its bactericidal activity.[1]
-
Kidney Targeting via Organic Cation Transporters (OCTs): A key feature of this compound is its ability to be recognized and transported by OCTs. These transporters are highly expressed in the kidneys, leading to a targeted accumulation of the drug at the site of infection in pyelonephritis. This "smart" delivery mechanism enhances the drug's efficacy while potentially reducing systemic toxicity.[1][2]
Visualizing the Mechanisms
Caption: Dual mechanism of action and targeted delivery of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing in a murine pyelonephritis model.
References
Unraveling the Cross-Resistance Profile of Antibacterial Agent 39 (SET-M33)
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action. This guide provides a comprehensive analysis of the cross-resistance profile of Antibacterial Agent 39, identified as the antimicrobial peptide SET-M33. This agent has demonstrated significant synergistic activity with existing antibiotics, such as the cephalosporin (B10832234) Ceftazidime, by enhancing their efficacy. Understanding its potential for cross-resistance with other antibiotic classes is paramount for its strategic development and clinical application.
Executive Summary
This compound (SET-M33) is an antimicrobial peptide (AMP) that exhibits potent bactericidal activity, particularly against Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane. This unique mode of action suggests a low probability of cross-resistance with antibiotics that target intracellular processes. In fact, its ability to permeabilize the bacterial membrane can lead to synergistic effects when combined with other antibiotics, effectively restoring their activity against resistant strains.
Data Presentation: Synergistic Activity and Inferred Cross-Resistance
The following tables summarize the synergistic potential and inferred cross-resistance profile of this compound (SET-M33). The data is a composite representation based on the known mechanism of action of antimicrobial peptides and their observed interactions with conventional antibiotics.
Table 1: Synergistic Activity of this compound (SET-M33) with Conventional Antibiotics
| Antibiotic Class | Representative Antibiotic | Observed Interaction with SET-M33 | Rationale for Synergy |
| β-Lactams | Ceftazidime, Meropenem | Synergistic | SET-M33 disrupts the outer membrane, facilitating access of β-lactams to penicillin-binding proteins (PBPs) in the periplasmic space. |
| Aminoglycosides | Gentamicin, Tobramycin | Synergistic | Increased inner membrane permeability enhances the uptake of aminoglycosides to their ribosomal target. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Synergistic | Facilitated entry of fluoroquinolones to their DNA gyrase and topoisomerase IV targets. |
| Tetracyclines | Doxycycline, Minocycline | Synergistic | Enhanced penetration across the bacterial membranes to reach the ribosome. |
Table 2: Inferred Cross-Resistance Profile of this compound (SET-M33)
| Antibiotic Class | Mechanism of Resistance to Class | Inferred Cross-Resistance with SET-M33 | Rationale |
| β-Lactams | β-lactamase production, PBP modification, Efflux pumps | Low | SET-M33's mechanism is independent of β-lactamase activity or PBP binding. It may even overcome efflux pump-mediated resistance by disrupting the membrane. |
| Aminoglycosides | Enzymatic modification, Ribosomal mutations, Efflux pumps | Low | The membrane-disrupting action of SET-M33 is unrelated to aminoglycoside-modifying enzymes or ribosomal targets. |
| Fluoroquinolones | Target site mutations (DNA gyrase/topoisomerase IV), Efflux pumps | Low | SET-M33 does not interact with the targets of fluoroquinolones. |
| Tetracyclines | Ribosomal protection proteins, Efflux pumps | Low | The mechanism of action is distinct from ribosomal protection and may bypass efflux mechanisms. |
| Polymyxins | LPS modification | Potential (Low to Moderate) | As both are cationic peptides targeting the bacterial membrane, modifications to the lipopolysaccharide (LPS) layer could potentially confer some level of cross-resistance. However, the precise binding sites and mechanisms of disruption may differ. |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and comparator antibiotics is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Bacterial strains are grown overnight, and the suspension is adjusted to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Procedure: Two-fold serial dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate. An equal volume of the standardized bacterial inoculum is added to each well.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
2. Checkerboard Assay for Synergy Testing
This method is used to assess the in vitro interaction between two antimicrobial agents.
-
Procedure: A two-dimensional array of serial dilutions of this compound and a second antibiotic is prepared in a 96-well plate. Each well contains a unique combination of concentrations of the two agents. The plate is then inoculated with a standardized bacterial suspension.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination: FIC Index = FIC of Agent A + FIC of Agent B Where FIC = MIC of the agent in combination / MIC of the agent alone.
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Mandatory Visualizations
Caption: Workflow for assessing synergy between this compound and other antibiotics.
Caption: Mechanism of synergistic action of this compound with other antibiotics.
Conclusion
This compound (SET-M33) represents a promising therapeutic candidate with a low propensity for cross-resistance with major antibiotic classes. Its membrane-disrupting mechanism of action not only provides a novel bactericidal pathway but also offers the significant advantage of synergy when used in combination with conventional antibiotics. This synergistic potential could be instrumental in combating infections caused by multidrug-resistant pathogens. Further investigation into the potential for resistance development to SET-M33 itself, particularly through modifications of the bacterial outer membrane, is warranted.
Validating the Multi-Target Mechanism of Antibacterial Agent 39: A Comparative Analysis
A novel pleuromutilin (B8085454) derivative, designated Antibacterial Agent 39 (also known as Compound 8i), demonstrates a multi-pronged approach to combatting multidrug-resistant (MDR) bacteria. This guide provides a comparative analysis of its validated antibacterial targets against established antibiotics with similar mechanisms of action, offering researchers and drug development professionals a comprehensive overview of its potential.
This compound, a quaternized imidazo[4,5-c]pyridine pleuromutilin, exhibits a unique combination of antibacterial activities. It inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, disrupts the integrity of the bacterial cell membrane, and possesses a kidney-targeting property through its interaction with organic cation transporters (OCTs).[1] This multi-target mechanism presents a promising strategy to overcome existing antibiotic resistance.
Comparative Analysis of Antibacterial Efficacy
To contextualize the performance of this compound, we compare its activity with agents that share its primary mechanisms of action: Lefamulin and Linezolid as inhibitors of the 50S ribosomal subunit, and Daptomycin as a membrane-disrupting agent. While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of pathogens is detailed in the primary research by Tian L, et al. (2025), this guide presents a comparative summary of MIC values for the selected alternatives against common Gram-positive and Gram-negative bacteria.
| Antibiotic | Class | Primary Target | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Lefamulin | Pleuromutilin | 50S Ribosomal Subunit | 0.06 - 0.125 | Generally high/resistant |
| Linezolid | Oxazolidinone | 50S Ribosomal Subunit | 1 - 4 | Generally high/resistant |
| Daptomycin | Lipopeptide | Cell Membrane | 0.25 - 1 | Not applicable (Gram-negative outer membrane) |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a general range based on published literature.
Validating the Antibacterial Targets: Key Experimental Protocols
The validation of an antibacterial agent's target is a critical step in its development. The following are detailed methodologies for key experiments used to confirm the mechanisms of action of agents like this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Antibiotic: The antibacterial agent is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
Bacterial Membrane Integrity Assay
This assay assesses the ability of an antibacterial agent to disrupt the bacterial cell membrane, often using a fluorescent dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes.
Protocol:
-
Bacterial Culture: Bacteria are grown to the mid-logarithmic phase and harvested.
-
Treatment: The bacterial suspension is treated with the antibacterial agent at various concentrations.
-
Staining: Propidium iodide is added to the bacterial suspension and incubated in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.
In Vitro Protein Synthesis Inhibition Assay
This cell-free assay determines the effect of an antibacterial agent on bacterial protein synthesis.
Protocol:
-
Preparation of Cell-Free Extract: An E. coli S30 extract containing all the necessary components for transcription and translation is prepared.
-
Reaction Mixture: A reaction mixture containing the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase), amino acids, and the antibacterial agent at various concentrations is prepared.
-
Incubation: The reaction mixture is incubated at 37°C to allow for protein synthesis.
-
Measurement of Reporter Protein Activity: The activity of the synthesized reporter protein is measured (e.g., luminescence for luciferase). A decrease in reporter activity indicates inhibition of protein synthesis.
Visualizing the Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Multi-target mechanism of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
Comparative Analysis of Bactericidal vs. Bacteriostatic Effects of Antibacterial Agent 39
This guide provides a comparative analysis of the bactericidal and bacteriostatic properties of the novel investigational drug, "Antibacterial agent 39." For context and comparison, its performance is evaluated alongside well-characterized antibacterial agents. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Agent 39's potential.
Distinguishing Bactericidal and Bacteriostatic Activity
The distinction between bactericidal and bacteriostatic action is fundamental in antimicrobial research and clinical application.
-
Bacteriostatic agents inhibit the growth and replication of bacteria without directly killing them.[1][2] These agents often target processes like protein synthesis or metabolic pathways, effectively keeping the bacterial population in check and allowing the host's immune system to clear the infection.[1][3] Examples of bacteriostatic antibiotics include tetracyclines and macrolides.[1]
-
Bactericidal agents , in contrast, directly kill bacteria.[2] Their mechanisms of action often involve disrupting the integrity of the bacterial cell wall or interfering with essential enzymes, leading to cell death.[1][2] Penicillins and fluoroquinolones are well-known examples of bactericidal antibiotics.[4][5]
It is important to note that the distinction can sometimes be concentration-dependent, with some bacteriostatic agents exhibiting bactericidal activity at higher concentrations.[1][6]
Quantitative Analysis of Antibacterial Activity
To quantitatively assess and compare the bactericidal and bacteriostatic effects of antibacterial agents, two key parameters are determined experimentally: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9]
The ratio of MBC to MIC is a critical metric used to classify the primary effect of an antibacterial agent. A formal definition considers an antibiotic to be:
Table 1: Comparative Antibacterial Activity of Agent 39 and Reference Compounds
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | Staphylococcus aureus | 2 | 4 | 2 | Bactericidal |
| Escherichia coli | 4 | 64 | 16 | Bacteriostatic | |
| Vancomycin (Comparator) | Staphylococcus aureus | 1 | 2 | 2 | Bactericidal |
| Tetracycline (Comparator) | Escherichia coli | 2 | >128 | >64 | Bacteriostatic |
Note: The data for "this compound" is hypothetical and serves as an illustrative example.
Experimental Protocols
The determination of MIC and MBC values is performed using standardized laboratory procedures, primarily broth microdilution followed by subculturing for MBC.
Protocol for MIC and MBC Determination
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [12][13][14]
-
Preparation of Materials: Aseptic conditions are maintained throughout the procedure. Materials include 96-well microtiter plates, Mueller-Hinton Broth (MHB), the antibacterial agents to be tested, and the bacterial strains.
-
Inoculum Preparation: A standardized bacterial suspension is prepared. Typically, a few colonies from an overnight culture on an agar (B569324) plate are suspended in broth and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[12]
-
Serial Dilution of Antibacterial Agent: A two-fold serial dilution of the antibacterial agent is prepared in the wells of a 96-well plate containing MHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells are included: a growth control (broth and bacteria, no drug) and a sterility control (broth only).
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[12]
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.[12]
2. Minimum Bactericidal Concentration (MBC) Assay [8][15][16]
-
Subculturing: Following the MIC determination, a small aliquot (typically 10-100 µL) is taken from the wells that showed no visible growth (the MIC well and wells with higher concentrations).
-
Plating: These aliquots are spread onto agar plates that do not contain any antibacterial agent.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The number of surviving bacterial colonies on each plate is counted. The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count.[8][9]
Visualizing Experimental Workflow and Cellular Pathways
Diagrams are provided below to illustrate the experimental workflow for determining bactericidal versus bacteriostatic effects and a representative signaling pathway targeted by a class of antibacterial agents.
Caption: Workflow for MIC and MBC determination.
Caption: Mechanism of action for Beta-Lactam antibiotics.
References
- 1. Bacteriostatic and Bactericidalantibiotics-MICROBIOLOGY QUICK LEARN | PPTX [slideshare.net]
- 2. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. idstewardship.com [idstewardship.com]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. protocols.io [protocols.io]
- 14. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 15. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 16. microchemlab.com [microchemlab.com]
Comparative Guide: Synergistic Potential of Antibacterial Agent 39 with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic antibacterial effects of the novel pleuromutilin (B8085454) derivative, Antibacterial Agent 39, when used in combination with various beta-lactam antibiotics. The emergence of multidrug-resistant pathogens necessitates the exploration of combination therapies to enhance efficacy and combat resistance. This document presents hypothetical experimental data to illustrate the potential synergistic interactions and outlines the methodologies for assessing such effects.
Mechanism of Action and Synergy Rationale
This compound is a pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] It has also been shown to disrupt the bacterial cell membrane.[1] Beta-lactam antibiotics, on the other hand, inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[2] The proposed synergistic mechanism posits that the membrane-disrupting activity of this compound enhances the penetration of beta-lactam antibiotics, allowing them to reach their target, the penicillin-binding proteins (PBPs), more effectively. This dual assault on essential cellular processes can lead to a more potent bactericidal effect than either agent alone.
Quantitative Synergy Analysis: Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic effects of two antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 is indicative of synergy, > 0.5 to 1.0 suggests an additive effect, > 1.0 to 4.0 indicates indifference, and > 4.0 signifies antagonism.[3]
Below are hypothetical data from checkerboard assays testing this compound in combination with Amoxicillin and Ceftriaxone against a resistant strain of Staphylococcus aureus.
Table 1: Hypothetical Synergy of this compound with Amoxicillin against Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 2 | - | - | - |
| Amoxicillin | 128 | - | - | - |
| This compound + Amoxicillin | - | 0.5 (Agent 39) + 16 (Amoxicillin) | 0.375 | Synergy |
Table 2: Hypothetical Synergy of this compound with Ceftriaxone against Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 2 | - | - | - |
| Ceftriaxone | 64 | - | - | - |
| This compound + Ceftriaxone | - | 0.25 (Agent 39) + 8 (Ceftriaxone) | 0.25 | Synergy |
Bactericidal Activity Assessment: Time-Kill Curve Assay
To further evaluate the synergistic interaction, a time-kill curve assay can be performed. This dynamic method assesses the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Table 3: Hypothetical Time-Kill Curve Results for this compound and Amoxicillin against MRSA ATCC 43300 after 24 hours
| Treatment | Initial Inoculum (CFU/mL) | Final Viable Count (CFU/mL) | Log10 Reduction | Interpretation |
| Growth Control | 5 x 10^5 | 8 x 10^8 | - | - |
| This compound (1x MIC) | 5 x 10^5 | 2 x 10^5 | 0.4 | Bacteriostatic |
| Amoxicillin (1x MIC) | 5 x 10^5 | 9 x 10^7 | - | No significant effect |
| This compound + Amoxicillin (0.25x MIC each) | 5 x 10^5 | < 10^2 | > 3.7 | Synergistic and Bactericidal |
Experimental Protocols
Checkerboard Synergy Assay
-
Preparation of Antibiotics: Stock solutions of this compound and the beta-lactam antibiotic are prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: A 96-well microtiter plate is used. This compound is serially diluted along the x-axis, and the beta-lactam antibiotic is serially diluted along the y-axis. This creates a matrix of varying concentrations of the two agents.[4]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Control wells containing only the medium, the inoculum, and each antibiotic alone are included.[5]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FIC index is calculated using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[6]
Time-Kill Curve Assay
-
Preparation: A starting bacterial inoculum of approximately 5 x 10^5 CFU/mL in CAMHB is prepared.
-
Treatment: The bacterial suspension is exposed to the antibiotics at predetermined concentrations (e.g., 0.5x, 1x, or 2x MIC), both individually and in combination. A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: The samples are serially diluted, plated on appropriate agar, and incubated. The number of colonies (CFU/mL) is then counted.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is determined by comparing the reduction in bacterial count for the combination with that of the most active single agent.[7]
Visualizations
Caption: Workflow for the checkerboard synergy assay.
Caption: Proposed synergistic mechanism of action.
References
- 1. Frontiers | Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model [frontiersin.org]
- 2. Antibiotic interaction of amoxycillin and clavulanic acid against 132 beta-lactamase positive Haemophilus isolates: a comparison with some other oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of the Pleuromutilin Antibiotic BC-3781 against Bacterial Pathogens Isolated in the SENTRY Antimicrobial Surveillance Program in 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. db.cngb.org [db.cngb.org]
Performance of Antibacterial Agent PR-39 Against Clinical Isolates Versus Laboratory Strains: A Comparative Guide
This guide provides a detailed comparison of the in vitro efficacy of the porcine cathelicidin (B612621) antimicrobial peptide PR-39 against common laboratory-adapted bacterial strains and clinically isolated pathogens. The data presented herein, including hypothetical yet plausible Minimum Inhibitory Concentrations (MICs), are intended to offer researchers, scientists, and drug development professionals a comparative framework for evaluating PR-39's antibacterial spectrum and potential clinical utility.
Overview of PR-39
PR-39 is a proline-rich antimicrobial peptide originally isolated from the small intestine of pigs.[1] It belongs to the cathelicidin family of host defense peptides and has demonstrated activity primarily against Gram-negative bacteria.[2] Unlike many other antimicrobial peptides that act by directly lysing bacterial membranes, PR-39 is understood to have multiple intracellular targets. Its mechanism involves penetrating the bacterial outer membrane and subsequently inhibiting the synthesis of both DNA and proteins, ultimately leading to cell death without causing lysis.[1][2][3]
Comparative Efficacy: Clinical Isolates vs. Laboratory Strains
A crucial aspect of antimicrobial drug development is the assessment of an agent's performance against clinical isolates, which often exhibit higher levels of antibiotic resistance compared to well-characterized, susceptible laboratory strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of PR-39 against a panel of representative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4]
Note: The following data is a representative, hypothetical compilation based on typical antimicrobial performance trends and is intended for illustrative purposes.
Table 1: MIC of PR-39 Against Gram-Negative Bacteria (µg/mL)
| Bacterial Species | Laboratory Strain | MIC (µg/mL) | Clinical Isolate Panel (Representative Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ATCC 25922 | 2 | 20 isolates from UTI | 2 - 64 | 8 | 32 |
| Salmonella Typhimurium | LT2 | 4 | 15 isolates from gastroenteritis | 4 - >128 | 16 | 64 |
| Pseudomonas aeruginosa | PAO1 | 16 | 25 isolates from burn wounds | 16 - >256 | 64 | 128 |
| Klebsiella pneumoniae | ATCC 13883 | 8 | 18 isolates from respiratory infections | 8 - 128 | 32 | 128 |
Interpretation: The data illustrates a common trend where clinical isolates of Gram-negative bacteria exhibit higher and more variable MIC values for PR-39 compared to their laboratory-adapted counterparts. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the tested clinical isolates, respectively, are significantly higher than the MICs for the reference lab strains. This suggests the presence of acquired or intrinsic resistance mechanisms within the clinical isolate population. For instance, mutations in the sbmA transport protein in Salmonella have been shown to confer resistance to PR-39.[3]
Table 2: MIC of PR-39 Against Gram-Positive Bacteria (µg/mL)
| Bacterial Species | Laboratory Strain | MIC (µg/mL) | Clinical Isolate Panel (Representative Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | >128 | 20 MRSA isolates | >128 | >128 | >128 |
| Enterococcus faecalis | ATCC 29212 | 64 | 15 VRE isolates | 64 - >256 | 128 | >256 |
Interpretation: PR-39 generally shows lower efficacy against Gram-positive bacteria. The high MIC values for both laboratory and clinical strains of Staphylococcus aureus and Enterococcus faecalis indicate poor intrinsic activity against these organisms.
Experimental Protocols
The following section details the standard methodologies used to determine the Minimum Inhibitory Concentration (MIC) of antibacterial agents like PR-39.
Bacterial Strains and Culture Conditions
-
Laboratory Strains: Standard, reference strains (e.g., from ATCC) are used as quality controls and baseline comparators.
-
Clinical Isolates: A diverse panel of recent clinical isolates from relevant infection sites should be used.[5] Isolates should be identified, and their resistance profiles to standard antibiotics should be characterized.
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4]
Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[6][7]
-
Preparation of Antimicrobial Agent: PR-39 is dissolved in an appropriate solvent and then serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on agar (B569324) plates for 18-24 hours. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of PR-39 that completely inhibits visible growth. A reading mirror or a spectrophotometric plate reader can be used to aid in the determination.
-
Quality Control: Reference strains with known MIC values for the antimicrobial agent are included in each assay to ensure the accuracy and reproducibility of the results.
Visualizing Experimental and Mechanistic Pathways
Diagrams created using Graphviz provide a clear visual representation of complex workflows and biological processes.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. Mechanisms of action on Escherichia coli of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-39, a proline-rich peptide antibiotic from pig, and FALL-39, a tentative human counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and Fitness Costs of PR-39 Resistance in Salmonella enterica Serovar Typhimurium LT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus [frontiersin.org]
- 6. [Survey of the sensitivities of clinical isolates to antibacterial agents (annual report)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Cytotoxicity Profile of Antibacterial Agent PR-39
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of the porcine cathelicidin (B612621) antimicrobial peptide PR-39 against a selection of other antimicrobial peptides and conventional antibiotics. The data herein is intended to offer an objective overview of PR-39's selectivity towards bacterial versus mammalian cells, a critical consideration in the development of new therapeutic agents.
Quantitative Cytotoxicity Data
The cytotoxic effects of PR-39 and comparator agents were assessed across various studies using different human cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a substance required to inhibit 50% of cell viability, is a key metric for cytotoxicity. The available data is summarized below. It is important to note that the experimental conditions, such as the specific cell line and incubation time, vary between studies, which should be taken into account when making direct comparisons.
| Agent | Class | Cell Line | IC50 / Cytotoxicity Observation | Reference |
| PR-39 | Antimicrobial Peptide | 293T (Human Embryonic Kidney) | 16 µg/mL | [1] |
| HeLa (Human Cervical Cancer) | Not cytotoxic | [2][3] | ||
| Cecropin A | Antimicrobial Peptide | Bladder Cancer Cell Lines | 73.29 - 220.05 µg/mL | [4] |
| Cecropin B | Antimicrobial Peptide | Bladder Cancer Cell Lines | 73.29 - 220.05 µg/mL | [4] |
| FALL-39 | Antimicrobial Peptide | Human Peripheral Blood Lymphocytes | Not cytotoxic at 10 µM | [5] |
| Ciprofloxacin | Fluoroquinolone Antibiotic | HepG2 (Human Liver Cancer) | 60.5 µg/mL | [6] |
| A549 (Human Lung Cancer) | 133.3 µg/mL | [6] | ||
| Doxycycline | Tetracycline Antibiotic | HeLa (Human Cervical Cancer) | 4.08 µM | [7] |
| HEK293T (Human Embryonic Kidney) | 2.47 µM | [7] | ||
| Linezolid | Oxazolidinone Antibiotic | HeLa (Human Cervical Cancer) | > 100 µg/mL | [8] |
| HEK293-A (Human Embryonic Kidney) | 215 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below to ensure transparency and facilitate the replication of findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Test compounds (e.g., PR-39, comparator agents)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Test compounds
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect this event. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Test compounds
-
Cultured cells
-
Binding buffer
-
Fluorescently labeled Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in the binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Annexin V and PI Staining: Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the extrinsic and intrinsic apoptosis signaling pathways, which are common mechanisms of drug-induced cytotoxicity.
Caption: Extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflow Diagram
The diagram below outlines a general experimental workflow for assessing the cytotoxicity of a novel antibacterial agent.
Caption: General workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. The antimicrobial peptide PR-39 has a protective effect against HeLa cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciedu.ca [sciedu.ca]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 39: A Guide for Laboratory Professionals
Disclaimer: The designation "Antibacterial Agent 39" does not correspond to a universally recognized chemical entity. The following procedures are based on established best practices for the disposal of general antibacterial and antimicrobial compounds in a laboratory setting. Researchers must always consult the Safety Data Sheet (SDS) for the specific agent being used and adhere to their institution's Environmental Health and Safety (EHS) guidelines for definitive disposal protocols.[1][2]
The responsible disposal of antibacterial agents is a critical component of laboratory safety and environmental stewardship.[2] Improper disposal can contribute to the development of antimicrobial resistance and contaminate ecosystems.[2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of antibacterial agents in research and drug development settings.
I. Immediate Safety and Handling Precautions
Proper handling of antibacterial agents is crucial to ensure personnel safety and prevent environmental contamination.[1] Before handling any antibacterial agent, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
All handling of this agent, particularly in powdered form or when preparing stock solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that a safety shower and eyewash station are readily accessible.[4] In the event of a spill, the area should be contained and cleaned immediately to minimize exposure.[1]
II. Waste Characterization and Segregation
Proper segregation of waste is the first and most critical step in the disposal process.[4] All waste containing antibacterial agents must be considered chemical waste and potentially biohazardous waste, and should be segregated at the point of generation.[5]
Do NOT dispose of this compound via:
-
Drain Disposal: Flushing antibacterial agents down the sink can contribute to the development of antibiotic-resistant bacteria in aquatic ecosystems.[4]
-
Regular Trash: Improperly treated chemical waste poses a risk to custodial staff and the environment.[4]
All items contaminated with the antibacterial agent, including solutions, used media, and contaminated labware (e.g., pipette tips, tubes, flasks), must be segregated from general and biohazardous waste streams.[4]
III. Data Presentation: Antibacterial Waste Disposal Summary
The following table summarizes common categories of antibacterial waste and the recommended disposal methods. These are general guidelines; specific procedures may vary based on the chemical properties of the agent and institutional protocols.[2]
| Waste Type | Description | General Disposal Method | Key Considerations |
| Stock Solutions | Concentrated solutions of the antibacterial agent. | Treat as hazardous chemical waste.[1][3] | Collect in a designated, properly labeled, and sealed waste container. Follow institutional guidelines for chemical waste pickup and disposal.[2] |
| Used Culture Media | Liquid or solid media containing the antibacterial agent after use. | Decontamination (e.g., autoclaving) followed by disposal as chemical waste.[2] | Autoclaving may not inactivate all antibiotics; consult the agent's heat stability data. After inactivation, dispose of it as chemical waste.[1][2] |
| Contaminated Labware | Pipette tips, flasks, gloves, and other solid materials that have come into contact with the agent. | Place in a designated biohazardous or chemical waste container.[1] | Segregate from other laboratory waste. Follow institutional policies for disposal.[1] |
| Empty Containers | Original packaging of the antibacterial agent. | Triple-rinse with a suitable solvent, collect the rinsate as hazardous chemical waste, and then dispose of the container according to institutional policy.[4] | If not returnable to the supplier, follow rinsing procedures.[2] |
IV. Experimental Protocol: Hazardous Chemical Waste Collection
This protocol outlines the approved method for the collection of all forms of this compound waste.
Materials:
-
Dedicated, leak-proof hazardous waste container compatible with the chemical[4]
-
"Hazardous Waste" labels[4]
-
Personal Protective Equipment (PPE)
Procedure:
-
Container Selection: Use a dedicated, leak-proof hazardous waste container. The original container is often a suitable choice if it is in good condition.[4]
-
Waste Collection:
-
Liquid Waste: Carefully pour all solutions containing the antibacterial agent into the designated hazardous waste container. This includes stock solutions, experimental media, and the first rinse of any emptied containers.[4]
-
Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and plasticware, in a separate, clearly labeled hazardous waste bag or container.[4]
-
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:[4]
-
The full chemical name: "this compound"
-
The date waste was first added to the container
-
The physical state of the waste (e.g., liquid, solid)
-
The location of waste generation (e.g., building and room number)
-
The name of the principal investigator
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. The container must remain closed at all times, except when adding waste. Do not mix incompatible waste streams in the same container.[4]
-
Disposal Request: When the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup by a licensed chemical waste disposal company.[1]
V. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of antibacterial agents in a laboratory setting.
Caption: Decision workflow for antibacterial waste disposal.
References
Personal protective equipment for handling Antibacterial agent 39
Essential Safety and Handling Guide for Antibacterial Agent 39
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on best practices for handling potent, novel antibacterial compounds. Adherence to these procedures is critical for ensuring laboratory safety and preventing environmental contamination.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent antibacterial agents. The required level of PPE can vary depending on the task being performed.[1]
| Task | Required Personal Protective Equipment (PPE) | Purpose |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields | To provide a basic barrier against accidental exposure during initial handling. |
| Weighing and Aliquoting (Solid/Powder Form) | • Double nitrile gloves• Disposable lab coat or gown• Chemical splash goggles• N95 or higher-rated respirator (if not in a chemical fume hood)[1] | To prevent inhalation of fine particles and minimize skin contact with the concentrated agent.[1] |
| Preparing Stock Solutions | • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• Work within a certified chemical fume hood | To protect against splashes and aerosols when handling both the concentrated powder and solvents.[1] |
| Handling Solutions and In-Vitro/In-Vivo Work | • Nitrile gloves• Lab coat• Safety glasses with side shields | To protect against accidental splashes and contamination during routine experimental procedures. |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator | To ensure maximum protection during the cleanup of potentially hazardous spills. |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields | To protect against contact with contaminated waste materials. |
Operational Plans: Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risk.
Engineering Controls and Handling
All work involving this compound, especially in its powdered form, should be conducted in a designated area such as a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[1][2] Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the contaminated area.[2]
-
Isolate: Secure the area to prevent unauthorized entry and the spread of the contaminant.[2]
-
Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[2]
-
Clean-up (Trained Personnel Only):
-
Don the appropriate PPE for spill cleanup.
-
Use an absorbent material to contain and clean up the spill.
-
Decontaminate the area using an appropriate disinfectant.
-
Collect all cleanup materials in a labeled hazardous waste container.
-
Disposal Plan
Improper disposal of antibacterial agents can contribute to the development of antibiotic-resistant bacteria and environmental contamination.[3] All waste contaminated with this compound must be treated as hazardous chemical waste.[4][5]
| Waste Type | Disposal Procedure |
| Liquid Waste | • Collect all solutions containing this compound (including stock solutions, experimental media, and container rinsate) in a designated, leak-proof, and clearly labeled hazardous waste container.[4][6] |
| Solid Waste | • Dispose of all contaminated solid waste (e.g., gloves, pipette tips, weighing paper) in a separate, clearly labeled hazardous waste bag or container.[4][6] |
| Sharps Waste | • Place any contaminated sharps (e.g., needles, Pasteur pipettes) in a designated, puncture-resistant sharps container for chemical contamination.[6] |
| Empty Containers | • Triple-rinse containers with a suitable solvent.[4]• Collect the rinsate as hazardous liquid waste.[4]• Dispose of the rinsed container according to institutional guidelines. |
Waste Container Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the date of first accumulation, the physical state of the waste, the location of generation, and the principal investigator's name.[4]
Waste Collection: Once a waste container is full, or within one year of the initial accumulation date, a hazardous waste pickup request should be submitted to the institution's EHS office.[4]
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
